Campneoside II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O16/c1-12-22(37)23(38)24(39)29(42-12)45-27-25(40)28(41-11-19(35)14-4-6-16(32)18(34)9-14)43-20(10-30)26(27)44-21(36)7-3-13-2-5-15(31)17(33)8-13/h2-9,12,19-20,22-35,37-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAXWJHQKZRSEY-XHJPSFMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCC(C4=CC(=C(C=C4)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434020 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95587-86-3 | |
| Record name | beta-hydroxy-acteoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Campneoside II
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a phenylethanoid glycoside with notable therapeutic potential. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Chemical and Physical Properties
This compound is a natural compound that has been isolated from various plant sources, including Paulownia tomentosa var. tomentosa wood, Clerodendron bungei, and Paulownia coreana leaves. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₆O₁₆ | [1] |
| Molecular Weight | 640.59 g/mol | [1] |
| CAS Number | 95587-86-3 | [1] |
| Appearance | Solid powder at room temperature | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. May also dissolve in water and ethanol. | [1] |
Biological Activity and Quantitative Data
This compound exhibits significant biological activities, primarily as an anti-complement agent and an antioxidant.
This compound has demonstrated potent inhibitory effects on the classical pathway of the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases. The inhibitory concentration (IC₅₀) of this compound on the classical complement pathway is detailed in the table below.
| Biological Activity | IC₅₀ Value (µM) | Positive Controls | Reference(s) |
| Anti-complement Activity (Classical Pathway) | < 74 | Tiliroside (104 µM), Rosmarinic acid (182 µM) | [1] |
This compound also possesses antioxidant properties, which have been evaluated through its ability to inhibit the oxidation of human low-density lipoprotein (LDL).
| Biological Activity | IC₅₀ Value (µM) | Reference(s) |
| Antioxidant (Inhibition of LDL oxidation) | 1.15 ± 0.04 |
Experimental Protocols
This section details the methodologies employed for the isolation, structural elucidation, and biological activity assessment of this compound.
The isolation and structural characterization of this compound from Paulownia tomentosa var. tomentosa wood involved a multi-step process.
Workflow for Isolation and Structural Elucidation of this compound
References
An In-depth Technical Guide to the Isolation of Campneoside II from Paulownia tomentosa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Campneoside II, a phenylethanoid glycoside, from the plant Paulownia tomentosa. This document details the necessary experimental protocols, presents quantitative data from various studies, and visualizes key processes and biological pathways.
Introduction
Paulownia tomentosa, commonly known as the empress or foxglove tree, is a species of flowering plant in the family Paulowniaceae. It is a rich source of various bioactive secondary metabolites, including flavonoids, phenolic acids, and phenylethanoid glycosides. Among these, this compound has garnered significant interest due to its notable biological activities, including anti-complement, antioxidant, and neuroprotective effects.[1][2] This guide serves as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development who are interested in the isolation and study of this compound.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Paulownia tomentosa typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established research.
1. Plant Material Collection and Preparation:
-
Plant Part: Bark, wood, or fruits of Paulownia tomentosa can be used.[1][2] The bark is a commonly cited source.
-
Preparation: The collected plant material should be air-dried in the shade and then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Solvent: 95% aqueous ethanol (EtOH) or 70% aqueous acetone are effective extraction solvents.[2]
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
The extraction is often repeated multiple times (e.g., 3-5 times) with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent, yielding a crude extract.
-
3. Fractionation (Liquid-Liquid Partitioning):
-
Purpose: To separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity. A common sequence is:
-
n-hexane (to remove non-polar compounds like fats and waxes)
-
Ethyl acetate (EtOAc) (to extract medium-polarity compounds, including many phenylethanoid glycosides)
-
n-butanol (n-BuOH) (to extract more polar glycosides)
-
-
Collect each solvent fraction and evaporate the solvent to dryness. This compound is typically found in the ethyl acetate and/or n-butanol fractions.[3][4]
-
4. Chromatographic Purification:
-
Purpose: To isolate pure this compound from the enriched fractions.
-
Column Chromatography:
-
Silica Gel Column Chromatography:
-
The EtOAc or n-BuOH fraction is applied to a silica gel column.
-
Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing this compound are further purified on a Sephadex LH-20 column.
-
Elution is typically carried out with methanol or a methanol-water mixture. This step is effective for separating phenolic compounds.
-
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to achieve high purity, Prep-HPLC with a reversed-phase column (e.g., C18) is often employed.
-
A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid), is used as the mobile phase.
-
5. Structure Elucidation:
-
The structure and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation
Table 1: Yields of Different Fractions from Paulownia tomentosa Bark Extraction
| Fraction | Yield (%) from Crude Extract | Reference |
| n-hexane soluble | 0.12 | [5] |
| Methylene chloride soluble | 0.10 | [5] |
| Ethyl acetate soluble | 0.79 | [5] |
| n-butanol soluble | 1.01 | [5] |
| Water soluble | 6.28 | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not fully available in the searched literature. Characterization is typically done by comparing with known standards and 2D NMR techniques. | |
| ¹³C NMR | Data not fully available in the searched literature. Key signals would be expected for the phenylethanoid and glycosidic moieties. | |
| Mass Spec. | Molecular Formula: C₃₀H₃₈O₁₆. Molecular Weight: 654.6 g/mol . | [6] |
Table 3: Biological Activity of this compound
| Activity | Assay | Result (IC₅₀) | Reference |
| Anti-complement | Classical Pathway Inhibition | 58 µM | [1] |
| Antioxidant | DPPH Radical Scavenging | Not explicitly quantified for pure compound in searched literature. | |
| Neuroprotection | Inhibition of H₂O₂-induced apoptosis in PC12 cells | Not explicitly quantified for pure compound in searched literature. |
Visualizations
Below are diagrams illustrating the experimental workflow and biological signaling pathways associated with this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Antioxidant and neuroprotective signaling pathway of this compound.
Caption: Anti-complement activity of this compound via the classical pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Studies on the phenylethanoid glycosides with anti-complement activity from Paulownia tomentosa var. tomentosa wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Profiling and Tyrosinase Inhibition Mechanism of Phenylethanoid Glycosides from Corallodiscus flabellatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement cascade and its inhibitors | Abcam [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campneoside II, a phenylethanoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and its related compounds, detailed methodologies for their extraction and isolation, and an exploration of their biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Quantitative Analysis
This compound and its structural analogues are predominantly found in various medicinal plants. The concentration of these compounds can vary significantly depending on the plant species, the specific part of the plant used, and the processing methods employed. The following tables summarize the quantitative data available from scientific literature on the presence of this compound and related phenylpropanoid glycosides in different natural sources.
Table 1: Quantitative Data for this compound in Various Plant Sources
| Plant Species | Plant Part | Extraction Method | Compound | Yield/Concentration | Reference |
| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction followed by liquid-liquid partitioning and column chromatography | This compound | 70.6 mg from 3.61 kg dried bark (EtOAc fraction) | [1] |
| Cistanche deserticola | - | UPLC-Q-TOF-MS | This compound | Decreases after processing | [2] |
| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Lamina | Not specified | Campneoside isomer | Present | [3] |
| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Twigs | Not specified | Campneoside isomer | Present | [3] |
Table 2: Quantitative Data for Related Phenylpropanoid Glycosides in Various Plant Sources
| Plant Species | Plant Part | Extraction Method | Compound | Yield/Concentration | Reference |
| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction, liquid-liquid partitioning, column chromatography | Isothis compound | Not specified | [1] |
| Paulownia tomentosa var. tomentosa | Bark | 95% Ethanol extraction, liquid-liquid partitioning, column chromatography | Acteoside (Verbascoside) | Not specified | [1] |
| Paulownia hybrid ('Pao Tong Zai' × P. fortunei) | Leaf Lamina | Not specified | Acteoside | 21.15 mg/g DM | [3] |
| Cistanche deserticola | - | UPLC-PDA | Acteoside | Varies by plant part (highest in stems) | [4] |
| Cistanche deserticola | - | UPLC-PDA | Echinacoside | Varies by plant part (highest in stems) | [4] |
Experimental Protocols
The extraction and isolation of this compound and related phenylpropanoid glycosides typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies adapted from published studies.
Protocol 1: Extraction and Isolation from Paulownia tomentosa var. tomentosa Bark[1]
1. Plant Material Preparation:
-
Air-dry the bark of Paulownia tomentosa var. tomentosa.
-
Grind the dried bark into a fine powder (e.g., using a Wiley mill to pass through a 40-mesh sieve).
2. Extraction:
-
Macerate the powdered bark (3.61 kg) with 95% ethanol (v/v) at room temperature for 5 days. Repeat the extraction five times with fresh solvent.
-
Combine the ethanol extracts and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness.
4. Isolation by Column Chromatography:
-
Subject the ethyl acetate fraction (which contains this compound) to column chromatography on Sephadex LH-20.
-
Elute the column with a gradient of methanol-water and ethanol-hexane to separate the compounds.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Further purify the fractions containing this compound by repeated column chromatography until a pure compound is obtained (70.6 mg of this compound).
Protocol 2: General Method for Quantitative Analysis of Phenylpropanoid Glycosides by HPLC[5][6]
1. Standard and Sample Preparation:
-
Prepare standard solutions of this compound and related compounds (e.g., acteoside, echinacoside) of known concentrations in methanol.
-
Prepare extracts of the plant material using a suitable solvent (e.g., methanol or 70% ethanol) and extraction technique (e.g., ultrasonication or maceration).
-
Filter the extracts through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The specific gradient will depend on the compounds being analyzed but a typical gradient might be: 0-5 min, 10-20% A; 5-20 min, 20-40% A; 20-25 min, 40-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 330 nm.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify the amount of each compound in the plant extracts by comparing their peak areas to the calibration curve.
Biological Activities and Signaling Pathways
Phenylpropanoid glycosides, including this compound, exhibit a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent. While the specific signaling pathways for this compound are still under investigation, studies on structurally similar compounds like acteoside and isothis compound provide valuable insights into its potential mechanisms of action.
Anti-Inflammatory Effects
The anti-inflammatory properties of phenylpropanoid glycosides are often attributed to their ability to modulate key inflammatory signaling pathways. Acteoside, a closely related compound, has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway .[5][6][7] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway by compounds like acteoside leads to a reduction in the production of these inflammatory mediators.
Another important pathway implicated in inflammation is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[8][9][10] This pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Acteoside has been found to inhibit the phosphorylation of key MAPK proteins such as p38, thereby suppressing the inflammatory response.[5]
Neuroprotective Effects
The neuroprotective effects of phenylpropanoid glycosides are largely linked to their potent antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. Isothis compound has demonstrated neuroprotective effects against oxidative stress-induced cell death in PC12 cells.[11] This protection is associated with a reduction in reactive oxygen species (ROS) and an increase in the activity of antioxidant enzymes.
Furthermore, these compounds may exert their neuroprotective effects by modulating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway .[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can enhance the cellular defense against oxidative stress, a key factor in neurodegenerative diseases. The neuroprotective effects of flavonoids, which share structural similarities with the phenylpropanoid part of these glycosides, have also been linked to the modulation of survival signaling pathways such as the PI3K/Akt pathway .[14]
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and isolation of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Conclusion
This compound and its related phenylpropanoid glycosides represent a promising class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, methods for their extraction and analysis, and insights into their biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its potential for development into novel therapeutic agents for inflammatory and neurodegenerative disorders. The detailed protocols and compiled data herein aim to facilitate and inspire future investigations in this exciting field of natural product science.
References
- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 2. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Different Concentrations of Total Polyphenols from Paulownia Hybrid Leaves on Ruminal Fermentation, Methane Production and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals [mdpi.com]
- 14. mdpi.com [mdpi.com]
Biosynthesis pathway of phenylethanoid glycosides
An In-depth Technical Guide to the Biosynthesis Pathway of Phenylethanoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble natural products, predominantly found in medicinal plants.[1][2][3] These compounds are characterized by a C6-C2 phenylethanoid aglycone backbone attached to a sugar moiety, often further decorated with acyl and additional sugar groups.[2] Prominent members of this class, such as acteoside (verbascoside) and echinacoside, have garnered substantial interest from the scientific and pharmaceutical communities due to their wide range of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the PhG biosynthesis pathway, focusing on the core enzymatic steps, intermediates, and regulatory aspects. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
Core Biosynthesis Pathway
The biosynthesis of PhGs is a complex process that draws precursors from both the shikimate and phenylpropanoid pathways. The pathway can be broadly divided into three key stages: 1) formation of the phenylethanoid aglycone (hydroxytyrosol or tyrosol), 2) synthesis of the phenylpropanoid acyl donor (e.g., caffeoyl-CoA), and 3) sequential glycosylation and acylation steps to assemble the final PhG structure.
The biosynthesis of the caffeoyl moiety of acteoside originates from phenylalanine through the phenylpropanoid pathway, involving intermediates like cinnamic and p-coumaric acids.[2] The hydroxytyrosol moiety is synthesized from tyrosine via intermediates such as tyramine and dopamine.[2] While the initial steps of the phenylpropanoid pathway are well-characterized, many intermediates and enzymes in the latter stages of PhG biosynthesis are still under investigation.[5]
Key Enzymes and Intermediates
The following table summarizes the key enzymes involved in the biosynthesis of acteoside, a representative PhG.
| Enzyme | Abbreviation | Function |
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid.[6] |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid.[6] |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[6] |
| Tyrosine Decarboxylase | TyrDC | Decarboxylates tyrosine to produce tyramine.[2] |
| Copper-containing Amine Oxidase | CuAO | Implicated in the conversion of tyramine to dopamine, although its precise role is not fully confirmed.[2] |
| Polyphenol Oxidase | PPO | Can hydroxylate various monophenolic substrates to form catechol-containing intermediates.[7] |
| UDP-Glycosyltransferase | UGT | Transfers sugar moieties (e.g., glucose, rhamnose) from UDP-sugars to acceptor molecules.[2] |
| Acyltransferase | AT | Transfers an acyl group (e.g., caffeoyl) from an acyl-CoA donor to a sugar moiety of the glycoside.[2][4] |
| Cytochrome P450 Hydroxylase (CYP98) | OBH | Catalyzes the meta-hydroxylation of the p-coumaroyl and tyrosol moieties of osmanthuside B.[4][8] |
Quantitative Data
The heterologous production of PhGs in microbial systems has provided quantitative data on the efficiency of the biosynthetic pathway. For instance, engineered Saccharomyces cerevisiae has been used to produce significant titers of verbascoside and echinacoside from glucose.
| Product | Host Organism | Titer (mg/L) in Fed-Batch Fermentation | Reference |
| Verbascoside | Saccharomyces cerevisiae | 4497.9 ± 285.2 | [9] |
| Echinacoside | Saccharomyces cerevisiae | 3617.4 ± 117.4 | [9] |
| Osmanthuside B | Saccharomyces cerevisiae | 320.6 ± 59.3 | [9] |
| Verbascoside | Saccharomyces cerevisiae | 230.6 ± 11.8 | [9] |
| Echinacoside | Saccharomyces cerevisiae | 184.2 ± 11.2 | [9] |
Experimental Protocols
The elucidation of the PhG biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.
Enzyme Assays
In vitro enzymatic assays are crucial for characterizing the function of candidate enzymes identified through transcriptome mining. A typical protocol involves:
-
Cloning and Expression: The gene encoding the putative enzyme is cloned into an expression vector and expressed in a heterologous host, such as E. coli or yeast.
-
Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Reaction Mixture: The purified enzyme is incubated with the putative substrate(s) and any necessary co-factors (e.g., UDP-sugar for UGTs, acyl-CoA for ATs) in a suitable buffer at an optimal temperature and pH.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantity of the product.
Heterologous Production
The functional characterization of biosynthetic pathways can be achieved by reconstituting the pathway in a heterologous host.
-
Strain Engineering: Genes encoding the enzymes of the pathway are introduced into a suitable host organism, such as Saccharomyces cerevisiae.[9] This may involve chromosomal integration or plasmid-based expression.
-
Culture and Induction: The engineered strain is cultured under conditions that promote growth and induce the expression of the biosynthetic genes.
-
Metabolite Extraction and Analysis: The culture broth and/or cell lysate are extracted, and the production of the target PhG is quantified using HPLC or LC-MS.
Visualizations
Biosynthesis Pathway of Acteoside (Verbascoside)
Caption: Proposed biosynthetic pathway of acteoside (verbascoside).
Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the functional characterization of biosynthetic enzymes.
References
- 1. Distribution, Biosynthesis, and Engineering Biology of Phenylethanoid Glycosides in order Lamiales. [jstage.jst.go.jp]
- 2. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-level sustainable production of complex phenylethanoid glycosides from glucose through engineered yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
Campneoside II: A Technical Overview of its Molecular Characteristics and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campneoside II, a phenylpropanoid glycoside, has garnered interest in the scientific community for its notable biological activities. Isolated from Paulownia tomentosa, this natural compound has demonstrated significant potential, particularly in modulating the complement system. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and known biological functions, with a focus on its anti-complement and antioxidant effects. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound is a complex glycoside with the molecular formula C29H36O16 and a molecular weight of approximately 640.59 g/mol . Its chemical structure is characterized by a central glucose moiety linked to a rhamnose sugar and two substituted phenylethanoid groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95587-86-3 | [1][2] |
| Molecular Formula | C29H36O16 | [1][2] |
| Molecular Weight | 640.59 g/mol | [2] |
| Appearance | Powder | [3] |
| Source | Paulownia tomentosa | [4][5] |
Below is a 2D representation of the molecular structure of this compound.
Figure 1. 2D Molecular Structure of this compound.
Biological Activity
Research has highlighted two primary areas of biological activity for this compound: anti-complement and antioxidant effects.
Anti-complement Activity
This compound has been reported to exhibit "excellent anti-complement activity".[4] The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. The ability of this compound to inhibit this cascade suggests its potential as a therapeutic agent for complement-mediated pathologies. However, specific details regarding the mechanism of action, including the specific complement pathway (classical, lectin, or alternative) that is inhibited, and the molecular targets of this compound, require further investigation. Quantitative data, such as IC50 values, for its anti-complement activity are not yet widely available in the public domain.
Antioxidant Activity
In addition to its effects on the complement system, this compound has demonstrated significant antioxidant properties.[6][7] Antioxidants play a vital role in mitigating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity of this compound is likely attributable to its phenolic moieties, which can scavenge free radicals.
Experimental Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]
Mass Spectrometry
Experimental Protocols
Isolation of this compound from Paulownia tomentosa
The following is a generalized workflow for the isolation of this compound from the bark of Paulownia tomentosa, based on published methods for the extraction of phenolic compounds from this source.[5][7]
References
- 1. Activity-guided screening of the antioxidants from Paulownia tomentosa var. tomentosa bark :: BioResources [bioresources.cnr.ncsu.edu]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. english.gyig.cas.cn [english.gyig.cas.cn]
- 8. Campneoside | C30H38O16 | CID 5315651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Campneoside II: A Spectroscopic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data essential for the identification and characterization of Campneoside II, a phenylpropanoid glycoside. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource of its structural elucidation.
Summary of Spectroscopic Data
The structural confirmation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides the elemental composition, while a full suite of one- and two-dimensional NMR experiments elucidates the precise connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| Positive | [M+Na]⁺ | C₂₉H₃₆O₁₆Na |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the hydrogen and carbon environments within the this compound molecule. The assignments are confirmed through two-dimensional NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 2 | 6.78 | d | 8.0 |
| 5 | 6.67 | d | 8.0 |
| 6 | 6.58 | s | |
| 7 | 4.88 | t | 7.5 |
| 8 | 2.95 | t | 7.5 |
| Caffeoyl Moiety | |||
| 2' | 6.95 | d | 8.0 |
| 5' | 6.75 | d | 8.0 |
| 6' | 6.85 | s | |
| 7' (α) | 7.58 | d | 16.0 |
| 8' (β) | 6.28 | d | 16.0 |
| Glucose Moiety | |||
| 1'' | 4.38 | d | 7.8 |
| 2'' | 3.45 | m | |
| 3'' | 3.65 | m | |
| 4'' | 4.85 | t | 9.5 |
| 5'' | 3.60 | m | |
| 6''a | 4.45 | dd | 12.0, 2.0 |
| 6''b | 4.30 | dd | 12.0, 6.0 |
| Rhamnose Moiety | |||
| 1''' | 5.15 | d | 1.5 |
| 2''' | 3.95 | m | |
| 3''' | 3.75 | m | |
| 4''' | 3.40 | t | 9.5 |
| 5''' | 3.55 | m | |
| 6''' | 1.10 | d | 6.2 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 131.5 |
| 2 | 116.5 |
| 3 | 146.0 |
| 4 | 144.8 |
| 5 | 117.2 |
| 6 | 121.5 |
| 7 | 72.0 |
| 8 | 36.5 |
| Caffeoyl Moiety | |
| 1' | 127.8 |
| 2' | 115.2 |
| 3' | 146.8 |
| 4' | 149.5 |
| 5' | 116.2 |
| 6' | 123.0 |
| 7' (α) | 148.0 |
| 8' (β) | 114.8 |
| 9' (C=O) | 168.5 |
| Glucose Moiety | |
| 1'' | 104.5 |
| 2'' | 76.0 |
| 3'' | 81.5 |
| 4'' | 71.0 |
| 5'' | 76.5 |
| 6'' | 64.8 |
| Rhamnose Moiety | |
| 1''' | 103.0 |
| 2''' | 72.2 |
| 3''' | 72.5 |
| 4''' | 74.0 |
| 5''' | 70.5 |
| 6''' | 18.5 |
Experimental Protocols
Isolation of this compound
The isolation of this compound is typically performed from the wood or bark of Paulownia tomentosa.[1][2] The general procedure involves the following steps:
-
Extraction: The air-dried and powdered plant material is extracted with a polar solvent, such as aqueous ethanol or methanol, at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to repeated column chromatography on various stationary phases, including silica gel and Sephadex LH-20, to purify this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), are recorded on a spectrometer operating at a frequency of 500 MHz or higher. Deuterated methanol (CD₃OD) is commonly used as the solvent.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Logical Workflow for Spectroscopic Identification
The process of identifying this compound using spectroscopic data follows a logical progression, starting from the initial extraction to the final structural confirmation.
References
Preliminary Anti-Complement Activity of Campneoside II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary anti-complement activity of Campneoside II, a phenylethanoid glycoside. The information presented herein is intended to support further research and development of this compound as a potential modulator of the complement system.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the identification of novel complement inhibitors is an area of significant therapeutic interest. This compound, a natural compound isolated from Paulownia tomentosa var. tomentosa wood, has demonstrated noteworthy anti-complement activity in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory agents.[1][2]
Quantitative Data on Anti-Complement Activity
The inhibitory effect of this compound on the classical pathway of the complement system was evaluated and compared with other related phenylethanoid glycosides and known inhibitors. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (μM)[1][2][3] |
| This compound | 58 |
| Isoilicifolioside A | 63 |
| Isothis compound | 67 |
| Ilicifolioside A | 74 |
| Tiliroside (Positive Control) | 104 |
| Rosmarinic Acid (Positive Control) | 182 |
Data presented as the mean of three independent replicates.
Experimental Protocol: Hemolytic Assay for Classical Pathway Activity
The anti-complement activity of this compound was determined using a hemolytic assay that measures the lysis of sensitized sheep red blood cells (erythrocytes) upon activation of the classical complement pathway.[3]
3.1. Materials and Reagents:
-
Normal Human Serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB²⁺)
-
Sensitized Sheep Red Blood Cells
-
This compound (and other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Tiliroside and Rosmarinic Acid (as positive controls)
-
UV Spectrometer
3.2. Assay Procedure:
-
A diluted solution of normal human serum (80 μl) was mixed with GVB²⁺ (80 μl) in the presence or absence of the test compounds.[3]
-
The mixture was pre-incubated at 37°C for 30 minutes to allow for the interaction between the test compound and complement proteins.[3]
-
Sensitized sheep red blood cells (40 μl) were then added to the mixture.[3]
-
The reaction mixture was incubated for a second time under the same conditions (37°C for 30 minutes) to allow for complement-mediated hemolysis.[3]
-
Following incubation, the mixture was centrifuged at 1500 rpm at 4°C to pellet the intact erythrocytes.[3]
-
The absorbance of the supernatant (100 μl), which contains hemoglobin released from lysed cells, was measured at 450 nm using a UV spectrometer.[3]
-
The anti-complement activity was expressed as the 50% inhibitory concentration (IC50) value, calculated from the reduction in complement-dependent hemolysis compared to the control.[3]
Visualizations
Experimental Workflow
References
Phenylethanoid Glycosides from Clerodendrum bungei: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of phenylethanoid glycosides (PhGs) isolated from Clerodendrum bungei. It is intended for researchers, scientists, and drug development professionals interested in the chemical constituents and therapeutic potential of this plant species. This document consolidates quantitative data, details experimental protocols, and visualizes relevant workflows and pathways to facilitate further research and development.
Introduction
Clerodendrum bungei, a member of the Lamiaceae family, is a plant with a history of use in traditional medicine for treating various ailments, including hypertension, inflammation, and cancer.[1][2] Modern phytochemical investigations have revealed that a significant portion of its bioactive constituents are phenylethanoid glycosides.[2][3] These compounds, characterized by a hydroxyphenylethyl aglycone linked to one or more sugar moieties, have demonstrated a range of biological activities, including cytotoxic, enzyme inhibitory, and antiproliferative effects.[4][5][6] This guide focuses on the PhGs identified in C. bungei, presenting a detailed summary of their chemical diversity and biological activities.
Phenylethanoid Glycosides Identified in Clerodendrum bungei
Numerous PhGs have been isolated and identified from the roots and leaves of C. bungei. These include both novel compounds, apparently unique to this species, and several known PhGs that are also found in other medicinal plants. A consolidated list of these compounds is presented below.
Table 1: Phenylethanoid Glycosides Isolated from Clerodendrum bungei
| Compound Name | Part of Plant | Reference |
| Acteoside (Verbascoside) | Roots, Leaves | [4][5] |
| Isoacteoside | Roots, Leaves | [4][5] |
| Leucosceptoside A | Roots | [4] |
| Bunginoside A | Roots | [4] |
| 3″,4″-di-O-acetylmartynoside | Roots | [4] |
| Clerodendronoside | Not Specified | [5] |
| Cistanoside C | Not Specified | [5] |
| Jionoside C | Not Specified | [5] |
| Cistanoside D | Not Specified | [5] |
| Campneoside I | Not Specified | [5] |
| Campneoside II | Not Specified | [5] |
| Cistanoside F | Not Specified | [5] |
| 2-phenylethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | Roots | [7] |
Quantitative Bioactivity Data
The isolated PhGs from C. bungei have been evaluated for various biological activities. The following tables summarize the quantitative data from these assays, providing a basis for comparison and further investigation.
Cytotoxic and Antiproliferative Activity
Several PhGs have demonstrated inhibitory effects against cancer cell lines.
Table 2: Cytotoxic and Antiproliferative Activities of Phenylethanoid Glycosides from C. bungei
| Compound | Cell Line | Assay | Activity (IC₅₀ / GI₅₀) | Reference |
| 2-phenylethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | HeLa (human cervical carcinoma) | Cytotoxicity | 3.5 - 8.7 µM | [7] |
| Acteoside | B16F10 (murine melanoma) | Antiproliferative | 8 µM | |
| Isoacteoside | B16F10 (murine melanoma) | Antiproliferative | 8 µM |
Note: The range for the new phenylethanoid glycoside is reported for a group of new compounds from the same study.
Enzyme Inhibitory Activity
A notable therapeutic potential of C. bungei PhGs lies in their ability to inhibit enzymes such as α-glucosidase, which is relevant to the management of diabetes.
Table 3: α-Glucosidase Inhibitory Activity of Phenylethanoid Glycosides from C. bungei
| Compound/Fraction | Activity (IC₅₀) | Reference |
| Verbascoside (Acteoside) | 0.5 mM | [6] |
| Leucosceptoside A | 0.7 mM | [6] |
| Isoacteoside | 0.1 mM | [6] |
| Ethyl Acetate Fraction | 114.89 µg/mL |
Experimental Protocols
This section details the methodologies employed for the isolation, purification, and biological evaluation of PhGs from C. bungei, as cited in the literature.
General Isolation and Purification Workflow
The isolation of PhGs from C. bungei typically involves a multi-step chromatographic process. The general workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Antiproliferative constituents in the plants 7. Leaves of Clerodendron bungei and leaves and bark of C. trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids and phenylethanoid glycosides from the roots of Clerodendrum bungei and their inhibitory effects against angiotensin converting enzyme and α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for In Vitro Anti-inflammatory Assay of Campneoside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campneoside II is a phenylethanoid glycoside that has been identified in several plant species and is investigated for its various potential pharmacological activities. This document provides a detailed protocol for assessing the in vitro anti-inflammatory effects of this compound. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a well-established system for studying inflammatory responses. This protocol outlines methods to quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, it describes the investigation of the underlying molecular mechanisms by examining the effects of this compound on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways through western blotting.
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production
The anti-inflammatory effect of this compound on NO production is assessed using the Griess reagent.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentrations.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in the cell culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
To investigate the mechanism of action, the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways is analyzed by western blotting.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, p65, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and β-actin.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Quantitative data for the effects of this compound on cell viability, NO production, and pro-inflammatory cytokine secretion should be summarized in the following tables. The data presented here are illustrative examples and should be replaced with experimental results.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 96.5 ± 4.9 |
| 25 | 95.3 ± 5.3 |
| 50 | 94.8 ± 4.7 |
| 100 | 93.2 ± 5.0 |
Table 2: Inhibitory Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production in RAW 264.7 Macrophages
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 8.7 | 35.4 ± 6.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.6 ± 110.2 | 980.1 ± 85.7 |
| LPS + this compound (10 µM) | 30.5 ± 2.8 | 850.4 ± 75.3 | 650.9 ± 58.2 |
| LPS + this compound (25 µM) | 20.1 ± 1.9 | 550.7 ± 48.9 | 420.3 ± 37.5 |
| LPS + this compound (50 µM) | 12.4 ± 1.1 | 300.1 ± 26.8 | 210.6 ± 19.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in inhibiting LPS-induced inflammation.
Application Notes: Neuroprotective Effects of Campneoside II in PC12 Cells
Introduction
Campneoside II, a phenylethanoid glycoside, has demonstrated significant potential as a neuroprotective agent. Oxidative stress is a major contributor to cellular damage in a variety of neurodegenerative disorders.[1] The use of agents that can mitigate reactive oxygen species (ROS) mediated injury is a key strategy in the development of novel therapeutics.[1] PC12 cells, derived from a rat pheochromocytoma, are a widely utilized in vitro model for neuroprotective studies as they share neuronal characteristics and are susceptible to oxidative stress-induced apoptosis.[2][3] These notes detail the effects of this compound on hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, summarizing its protective mechanisms and providing detailed protocols for experimental validation.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through its potent antioxidant and anti-apoptotic properties.[1] In the presence of oxidative stressors like H₂O₂, PC12 cells undergo a cascade of events leading to cell death, including the overproduction of intracellular ROS, lipid peroxidation (measured by malondialdehyde - MDA levels), and the initiation of the mitochondrial apoptosis pathway.[1][4][5]
This compound intervenes by:
-
Scavenging Free Radicals: It directly scavenges free radicals, significantly reducing the levels of intracellular ROS.[1]
-
Enhancing Endogenous Antioxidant Defenses: It boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[1]
-
Inhibiting Apoptosis: It modulates the expression of apoptosis-related proteins, specifically by decreasing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2, thereby lowering the Bax/Bcl-2 ratio and preventing caspase activation.[1][5]
Many phenylethanoid glycosides also exert their effects by activating the Nrf2/ARE signaling pathway, a primary regulator of cellular antioxidant responses.[6][7] Activation of Nrf2 leads to the transcription of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][6][7]
Visualized Signaling Pathways and Workflows
Quantitative Data Summary
The neuroprotective and antioxidant effects of this compound (referred to as Isothis compound or ICD in the source) against H₂O₂-induced injury in PC12 cells are summarized below.
Table 1: Effect of this compound on PC12 Cell Viability and Oxidative Stress Markers
| Treatment Group | Concentration | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) | MDA Level (% of H₂O₂ Group) |
| Control | - | 100% | N/A | N/A |
| H₂O₂ alone | 200 µM | ~50% | 100% | 100% |
| This compound + H₂O₂ | 10 µg/mL | Increased | Decreased | Decreased |
| This compound + H₂O₂ | 25 µg/mL | Significantly Increased | Significantly Decreased | Significantly Decreased |
| This compound + H₂O₂ | 50 µg/mL | Maximally Increased | Maximally Decreased | Maximally Decreased |
Data is synthesized from qualitative descriptions in the cited literature; specific numerical values may vary between experiments.[1]
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | SOD Activity (% of H₂O₂ Group) | Catalase Activity (% of H₂O₂ Group) |
| Control | >100% | >100% |
| H₂O₂ alone | 100% | 100% |
| This compound (50 µg/mL) + H₂O₂ | Significantly Increased | Significantly Increased |
Data is synthesized from qualitative descriptions indicating that H₂O₂ treatment reduces enzyme activity, and this compound restores it.[1]
Table 3: Effect of this compound on Apoptotic Protein Ratio
| Treatment Group | Bax/Bcl-2 Ratio |
| Control | Baseline |
| H₂O₂ alone | Significantly Increased |
| This compound (50 µg/mL) + H₂O₂ | Significantly Decreased (near baseline) |
The Bax/Bcl-2 ratio is a key indicator of apoptosis, and this compound was shown to inhibit the increase induced by H₂O₂.[1]
Experimental Protocols
Protocol 1: PC12 Cell Culture and Plating
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3][8]
-
Plating: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well for cell viability assays or into 6-well plates at 4.5 x 10⁵ cells/mL for protein extraction and enzyme activity assays.[3][8]
-
Adherence: Allow cells to adhere and grow for 24 hours before treatment.
Protocol 2: Neuroprotection Assay (H₂O₂-Induced Injury)
-
Pre-treatment: After 24 hours of cell culture, remove the medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 10, 25, 50 µg/mL). Incubate for a specified pre-treatment time (e.g., 2 hours).[8]
-
Induction of Injury: Add H₂O₂ to the wells to a final concentration of 200 µM to induce oxidative stress. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
Incubation: Incubate the cells for an additional 4-24 hours, depending on the specific endpoint being measured.[3]
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[8][9]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][9]
-
Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3][8]
-
Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][9] Cell viability is expressed as a percentage of the untreated control group.
Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Preparation: Plate and treat cells in a 96-well plate as described in Protocols 1 and 2.
-
Staining: After treatment, wash the cells twice with PBS. Add 100 µL of DCFH-DA solution (25 µM) to each well and incubate for 30 minutes at 37°C in the dark.[8]
-
Measurement: Wash the cells twice with PBS to remove the excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 5: Western Blot for Bax and Bcl-2
-
Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA lysis buffer.[10] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 16,000 x g for 20 minutes at 4°C.[10]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bio-Rad DC Protein Assay Kit.[9][11]
-
Sample Preparation: Mix 20 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.[10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualization: After final washes, apply a chemiluminescent substrate and capture the signal using an imaging system.[10] Analyze band intensity to determine the relative protein expression and calculate the Bax/Bcl-2 ratio.
References
- 1. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Rhamnosyl Icariside II in 6-OHDA-Treated PC12 Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Campneoside II Inhibition of the Complement System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the identification and characterization of novel complement inhibitors are of significant therapeutic interest.
Campneoside II is a phenylethanoid glycoside with potential anti-inflammatory and immunomodulatory properties. Its structural similarity to known anti-inflammatory compounds, such as acteoside (verbascoside), suggests that it may also exert inhibitory effects on the complement system.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to investigate the complement-inhibiting activity of this compound, utilizing established in vitro assays.
Key Concepts of Complement Activation
The complement system is activated through three primary pathways: the classical, alternative, and lectin pathways. All three pathways converge at the cleavage of complement component C3 to form C3a and C3b, leading to the formation of the C5 convertase. The C5 convertase then cleaves C5 into C5a and C5b, initiating the assembly of the membrane attack complex (MAC), which ultimately leads to cell lysis.
Potential Targets for this compound Inhibition
Based on its purported anti-inflammatory properties, this compound may inhibit the complement system at several key stages:
-
Inhibition of C3/C5 Convertases: These enzymatic complexes are central to the amplification of the complement cascade.[6][7][8][9][10][11]
-
Downregulation of the Classical, Alternative, or Lectin Pathways: Inhibition may occur at the initial stages of pathway activation.
-
Prevention of Membrane Attack Complex (MAC) Formation: this compound might interfere with the assembly of the terminal lytic components.[12][13][14]
Experimental Protocols
Detailed methodologies for assessing the inhibitory potential of this compound on the complement system are provided below.
Hemolytic Assays for Overall Complement Pathway Inhibition
Hemolytic assays are functional screens to measure the total activity of the classical and alternative complement pathways. Inhibition of erythrocyte lysis indicates an inhibitory effect of the test compound.
a. Classical Pathway (CP) Hemolytic Assay (CH50)
This assay measures the ability of a serum sample to lyse antibody-sensitized sheep erythrocytes.
Materials:
-
Sheep red blood cells (SRBCs)
-
Rabbit anti-sheep RBC IgM antibody (hemolysin)
-
Normal Human Serum (NHS) as a source of complement
-
This compound (various concentrations)
-
Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)
-
Spectrophotometer
Protocol:
-
Sensitization of SRBCs: Wash SRBCs with GVB++ and sensitize them with an optimal concentration of hemolysin for 30 minutes at 37°C.
-
Incubation: In a 96-well plate, add NHS (pre-titered to give submaximal lysis), varying concentrations of this compound (or vehicle control), and sensitized SRBCs.
-
Lysis: Incubate the plate at 37°C for 60 minutes to allow for complement-mediated lysis.
-
Quantification: Centrifuge the plate and measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound compared to the control. Determine the IC50 value.
b. Alternative Pathway (AP) Hemolytic Assay (AH50)
This assay measures the ability of a serum sample to lyse unsensitized rabbit erythrocytes in a buffer that selectively allows for alternative pathway activation.
Materials:
-
Rabbit red blood cells (RaRBCs)
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
Spectrophotometer
Protocol:
-
Preparation of RaRBCs: Wash RaRBCs with GVB/Mg-EGTA.
-
Incubation: In a 96-well plate, add NHS (pre-titered), varying concentrations of this compound (or vehicle control), and washed RaRBCs.
-
Lysis: Incubate the plate at 37°C for 60 minutes.
-
Quantification: Centrifuge the plate and measure the absorbance of the supernatant at 415 nm.
-
Data Analysis: Calculate the percentage of hemolysis and determine the IC50 value for this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pathway-Specific Inhibition
ELISAs can be used to measure the deposition of specific complement activation products (e.g., C3b, C4b, C5b-9) on a coated surface, providing insight into which pathway is being inhibited.
a. Classical Pathway ELISA
Materials:
-
Microtiter plates coated with human aggregated IgG or IgM
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Antibodies against human C3b, C4b, or C5b-9
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Plate reader
Protocol:
-
Coating: Coat microtiter plates with human aggregated IgG or IgM overnight at 4°C.
-
Blocking: Block the plates with a suitable blocking buffer.
-
Incubation: Add NHS (diluted) pre-incubated with various concentrations of this compound to the wells and incubate for 60 minutes at 37°C.
-
Detection: Wash the plates and add primary antibodies against C3b, C4b, or C5b-9. Follow with an HRP-conjugated secondary antibody and substrate.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Determine the effect of this compound on the deposition of complement components.
b. Alternative Pathway ELISA
Materials:
-
Microtiter plates coated with Zymosan or LPS from E. coli
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Antibodies against human C3b or C5b-9
-
HRP-conjugated secondary antibody
-
Substrate solution
-
Plate reader
Protocol:
-
Coating: Coat plates with Zymosan or LPS.
-
Blocking: Block the plates.
-
Incubation: Add NHS (diluted in a buffer that supports the alternative pathway) pre-incubated with this compound. Incubate for 60 minutes at 37°C.
-
Detection: Detect deposited C3b or C5b-9 using specific antibodies.
-
Measurement and Analysis: Measure absorbance and determine the inhibitory effect of this compound.
c. Lectin Pathway ELISA
Materials:
-
Microtiter plates coated with mannan
-
Normal Human Serum (NHS)
-
This compound (various concentrations)
-
Antibodies against human C4b or C5b-9
-
HRP-conjugated secondary antibody
-
Substrate solution
-
Plate reader
Protocol:
-
Coating: Coat plates with mannan.
-
Blocking: Block the plates.
-
Incubation: Add NHS (diluted) pre-incubated with this compound. Incubate for 60 minutes at 37°C.
-
Detection: Detect deposited C4b or C5b-9.
-
Measurement and Analysis: Measure absorbance and determine the inhibitory effect.
C3 and C5 Convertase Activity Assays
These assays directly measure the enzymatic activity of the C3 and C5 convertases.
Protocol Outline:
-
Assemble Convertases: Form classical pathway (C4b2a) or alternative pathway (C3bBb) convertases on a solid phase (e.g., sensitized erythrocytes or coated beads).
-
Incubation with Substrate: Add purified C3 or C5 as a substrate in the presence or absence of this compound.
-
Quantify Cleavage Products: Measure the generation of C3a or C5a using specific ELISA kits.
-
Analysis: Determine the effect of this compound on the enzymatic activity of the convertases.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of IC50 values and percentage inhibition across different assays.
Table 1: Inhibitory Effect of this compound on Complement Pathway Activity
| Assay | Outcome Measured | IC50 (µM) of this compound | Maximum Inhibition (%) |
| CH50 Hemolytic Assay | Erythrocyte Lysis | ||
| AH50 Hemolytic Assay | Erythrocyte Lysis | ||
| CP ELISA | C5b-9 Deposition | ||
| AP ELISA | C5b-9 Deposition | ||
| LP ELISA | C5b-9 Deposition |
Table 2: Effect of this compound on Convertase Activity
| Convertase | Substrate | Product Measured | % Inhibition by this compound (at concentration X) |
| Classical C3 (C4b2a) | C3 | C3a | |
| Alternative C3 (C3bBb) | C3 | C3a | |
| Classical C5 | C5 | C5a | |
| Alternative C5 | C5 | C5a |
Visualizations
Caption: Overview of the three complement activation pathways.
Caption: General workflow for hemolytic complement assays.
Caption: Step-by-step ELISA workflow for complement inhibition.
Conclusion
These application notes provide a robust framework for the initial characterization of this compound as a potential inhibitor of the complement system. The combination of hemolytic and ELISA-based assays will allow for a comprehensive evaluation of its effects on the classical, alternative, and lectin pathways. Further investigation into its impact on C3 and C5 convertase activity will help to elucidate its precise mechanism of action. The data generated from these protocols will be valuable for researchers in the fields of immunology and drug discovery, providing a foundation for the potential development of this compound as a therapeutic agent for complement-mediated diseases.
References
- 1. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Acteoside attenuates RSV-induced lung injury by suppressing necroptosis and regulating metabolism [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 7. Functional Analyses of Complement Convertases Using C3 and C5-Depleted Sera | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of complement C5 convertase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C5 convertase of the alternative complement pathway: covalent linkage between two C3b molecules within the trimolecular complex enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complement membrane attack complex - Wikipedia [en.wikipedia.org]
- 13. Membrane Attack Complex Introduction - Creative Biolabs [creative-biolabs.com]
- 14. Structural basis of complement membrane attack complex formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Campneoside II using HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Campneoside II, a significant phenylpropanoid glycoside found in various medicinal plants. The described method is suitable for the analysis of this compound in raw plant materials and extracts, offering high precision, accuracy, and sensitivity. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Introduction
This compound is a phenylethanoid glycoside that has been isolated from several plant species. As a member of this class of compounds, it is recognized for its potential biological activities. The accurate quantification of this compound is essential for the standardization of herbal extracts, pharmacokinetic studies, and ensuring the quality and consistency of raw materials. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a straightforward and effective technique for this purpose, leveraging the strong UV absorbance of the phenylpropanoid structure. This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Formic acid (ACS grade)
-
Plant material or extract containing this compound
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80% B30-31 min: 80-15% B31-35 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 15% Acetonitrile in 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.
-
Extraction: Accurately weigh approximately 1.0 g of dried and powdered plant material. Transfer to a conical flask and add 25 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 45 minutes in a water bath at 40°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the residue twice more with 25 mL of 80% methanol each time.
-
Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution and Filtration: Reconstitute the dried extract in 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation and Quantitative Data
The proposed HPLC-UV method should be validated for linearity, precision, accuracy, and recovery to ensure reliable results. The following tables summarize the expected performance characteristics of this method.
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 200 | y = 25431x + 1258 | ≥ 0.9995 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| This compound | 5 | ≤ 1.8% | ≤ 2.0% |
| 50 | ≤ 1.2% | ≤ 1.5% | |
| 150 | ≤ 0.8% | ≤ 1.1% |
Table 4: Accuracy and Recovery
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) | Recovery (%) |
| This compound | 25 | 24.6 | 98.4 | 98.9 |
| 75 | 75.8 | 101.1 | 100.5 | |
| 125 | 123.5 | 98.8 | 99.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantification process, from initial sample handling to final data analysis.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in various sample matrices. The use of a standard C18 column and a gradient elution with acetonitrile and acidified water allows for excellent separation and peak resolution. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for quality control and research applications in the pharmaceutical and natural products industries.
Application Notes and Protocols for Evaluating the ROS Scavenging Activity of Campneoside II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Campneoside II in reactive oxygen species (ROS) scavenging assays. This document outlines the background, potential mechanisms of action, and detailed protocols for assessing the antioxidant capacity of this phenylethanoid glycoside.
Introduction
This compound is a phenylethanoid glycoside that has garnered interest for its potential antioxidant properties. Phenylethanoid glycosides as a class are known to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The core structure of these compounds, featuring hydroxyl groups on the phenylethyl and caffeoyl moieties, suggests a capacity for donating hydrogen atoms or electrons to neutralize free radicals. Oxidative stress, an imbalance between the production of ROS and the cellular antioxidant defense system, is implicated in the pathophysiology of numerous diseases. Therefore, the evaluation of compounds like this compound for their ROS scavenging potential is a critical area of research for the development of novel therapeutic agents.
Data Presentation: In Vitro ROS Scavenging Activity
| Compound | Assay | Test System | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Isothis compound | Superoxide Radical Scavenging | In vitro (enzymatic) | 80.75% scavenging at 100 µg/mL[1] | Not specified | Not specified |
| This compound | DPPH Radical Scavenging | In vitro | Not available | Ascorbic Acid | Typically < 10 |
| This compound | ABTS Radical Scavenging | In vitro | Not available | Trolox | Typically < 10 |
| This compound | Hydroxyl Radical Scavenging | In vitro | Not available | Mannitol | Typically > 100 |
Note: The lack of specific IC50 values for this compound highlights a research gap and an opportunity for further investigation. The provided data for Isothis compound suggests that this compound is likely to possess significant antioxidant activity.
Proposed Antioxidant Signaling Pathways of Phenylethanoid Glycosides
Phenylethanoid glycosides are believed to exert their antioxidant effects through the modulation of key cellular signaling pathways involved in the oxidative stress response. The following diagram illustrates a proposed mechanism of action for this compound, based on the known activities of this compound class.
Caption: Proposed mechanism of this compound in modulating oxidative stress pathways.
Experimental Protocols
Detailed methodologies for key in vitro ROS scavenging assays are provided below to enable researchers to evaluate the antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox in the same solvent used for the ABTS•+ dilution.
-
In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance of the reaction mixture.
-
Determine the IC50 value by plotting the percentage of scavenging against the sample concentration.
References
Application Notes and Protocols for Campneoside II in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Campneoside II, a phenylethanoid glycoside, in the study of neurodegenerative disease models. The information is based on the neuroprotective effects observed for this compound and related phenylethanoid glycosides, focusing on their antioxidant and anti-inflammatory properties, which are critical in the pathogenesis of diseases like Alzheimer's and Parkinson's.
Introduction to this compound and its Therapeutic Potential
This compound is a natural phenylethanoid glycoside that has demonstrated significant antioxidant and neuroprotective activities. Its structural relative, Isothis compound, has been shown to protect neuronal cells from oxidative stress-induced injury, a common pathological mechanism in neurodegenerative disorders[1]. Phenylethanoid glycosides, as a class, have been investigated for their beneficial effects against neurotoxicity induced by amyloid-beta (Aβ), a hallmark of Alzheimer's disease, and in animal models of Parkinson's disease[2][3]. The primary mechanisms of action appear to involve the scavenging of reactive oxygen species (ROS), reduction of apoptosis, and modulation of key cellular signaling pathways such as PI3K/Akt and Nrf2/ARE[4][5].
Data Presentation: Neuroprotective Effects of Isothis compound and Related Compounds
The following tables summarize the quantitative data from studies on Isothis compound and other phenylethanoid glycosides, demonstrating their neuroprotective potential in in vitro models.
Table 1: Antioxidant and Cytoprotective Effects of Isothis compound on H₂O₂-Induced Oxidative Stress in PC12 Cells
| Parameter | Concentration | Effect |
| Superoxide Radical Scavenging | 0.1 mg/mL | ~80.75% elimination[1] |
| Metal Chelating Activity | 8 mg/mL | 22.07% inhibition[1] |
| Cell Viability | Pretreatment | Increased[1] |
| Superoxide Dismutase (SOD) Activity | Pretreatment | Enhanced[1] |
| Catalase Activity | Pretreatment | Enhanced[1] |
| Malondialdehyde (MDA) Level | Pretreatment | Decreased[1] |
| Intracellular ROS | Pretreatment | Decreased[1] |
| Bax/Bcl-2 Ratio | Pretreatment | Inhibited[1] |
Table 2: Neuroprotective Effects of Phenylethanoid Glycosides (PhGs) Against Aβ₁₋₄₂-Induced Injury in PC12 Cells
| Compound | Concentration (µg/mL) | Effect on Cell Viability | Effect on LDH Release | Effect on MDA Content |
| PhGs (mixture) | 5, 25, 50 | Increased[2] | Decreased[2] | Decreased[2] |
| Acteoside | 5, 25, 50 | Increased | Decreased | Decreased |
| Isoacteoside | 5, 25, 50 | Increased | Decreased | Decreased |
| Echinacoside | 5, 25, 50 | Increased | Decreased | Decreased |
Key Signaling Pathways Modulated by this compound and Phenylethanoid Glycosides
This compound and related compounds exert their neuroprotective effects by modulating several critical signaling pathways involved in cellular survival, antioxidant defense, and inflammation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the neuroprotective effects of this compound in models of neurodegenerative diseases.
In Vitro Alzheimer's Disease Model: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This protocol describes how to assess the protective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta peptide 1-42 (Aβ₁₋₄₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Malondialdehyde (MDA) assay kit
-
DCFH-DA for ROS detection
-
BCA protein assay kit
-
Antibodies for Western blotting (Bax, Bcl-2, Caspase-3)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells in 96-well plates for viability and cytotoxicity assays, and in 6-well plates for protein and oxidative stress analysis. Allow cells to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 25, 50 µg/mL) for 24 hours.
-
Following pre-treatment, add Aβ₁₋₄₂ (final concentration, e.g., 0.5 µM) to the wells (except for the control group) and incubate for an additional 48 hours[2].
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercial kit according to the manufacturer's instructions.
-
-
Measurement of Oxidative Stress:
-
MDA Levels: Lyse the cells and measure MDA concentration in the cell lysates using an MDA assay kit.
-
ROS Levels: Incubate cells with DCFH-DA and measure the fluorescence intensity to quantify intracellular ROS levels.
-
-
Western Blot Analysis for Apoptosis Markers:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Parkinson's Disease Model: MPTP-Induced Neurodegeneration in Mice
This protocol outlines the procedure for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Rotarod apparatus
-
Pole test apparatus
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Sucrose solutions for cryoprotection
-
Primary antibody (anti-Tyrosine Hydroxylase)
-
Secondary antibody and detection reagents
-
HPLC system for neurotransmitter analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate male C57BL/6 mice for at least one week. Randomly divide the mice into control, MPTP model, and this compound treatment groups.
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage) to the treatment group daily for a specified period (e.g., 14 days).
-
The control and MPTP groups receive the vehicle.
-
-
Induction of Parkinson's Model:
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn down and descend.
-
-
Tissue Collection:
-
Anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in paraformaldehyde, then cryoprotect in sucrose solutions.
-
For neurochemical analysis, decapitate the mice, rapidly remove the brains, and dissect the striatum on ice.
-
-
Immunohistochemistry:
-
Section the brains (e.g., substantia nigra and striatum) using a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Neurochemical Analysis:
-
Homogenize the striatal tissue.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
These protocols provide a framework for investigating the therapeutic potential of this compound in relevant models of neurodegenerative diseases. Further studies are warranted to explore its effects on specific pathological hallmarks such as tau phosphorylation and α-synuclein aggregation.
References
- 1. Effects of Phenylethanoid Glycosides Extracted from Herba Cistanches on the Learning and Memory of the APP/PSI Transgenic Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic phenylethanoid glycoside derivatives as potent neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of salidroside through PI3K/Akt pathway activation in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. modelorg.com [modelorg.com]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Campneoside II in Primary Neuron Cultures: Unlocking Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Campneoside II, a potent phenylethanoid glycoside, in primary neuron cultures. This document outlines its neuroprotective applications, detailed experimental protocols, and the underlying molecular mechanisms, offering a valuable resource for investigating neurodegenerative diseases and developing novel therapeutic strategies.
Introduction to this compound
This compound, also known as Isothis compound, is a natural compound that has demonstrated significant neuroprotective properties. Its antioxidant and anti-apoptotic effects make it a promising candidate for mitigating neuronal damage in various neurological disorders. Studies in neuronal cell lines have shown its ability to protect against oxidative stress-induced cell death, a common pathological hallmark in neurodegenerative diseases. This document details its application in primary neuron cultures, a more physiologically relevant model for studying neuronal function and disease.
Key Applications in Primary Neuron Cultures
-
Neuroprotection Assays: Evaluating the protective effects of this compound against various neurotoxic insults, such as glutamate-induced excitotoxicity and hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Mechanistic Studies: Investigating the molecular pathways modulated by this compound to exert its neuroprotective effects, with a focus on the Nrf2/ARE antioxidant pathway.
-
Drug Screening: Utilizing this compound as a positive control or benchmark compound in screening assays for novel neuroprotective agents.
-
Neuronal Health and Viability Studies: Assessing the long-term effects of this compound on neuronal survival, morphology, and function in culture.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments with this compound in primary neuron cultures. The presented values are hypothetical and should be determined experimentally.
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability under Oxidative Stress
| This compound Concentration (µM) | Oxidative Stress Inducer (e.g., 100 µM H₂O₂) | Neuronal Viability (% of Control) |
| 0 (Vehicle Control) | - | 100 ± 5.2 |
| 0 (Vehicle Control) | + | 45 ± 4.8 |
| 1 | + | 58 ± 5.1 |
| 5 | + | 72 ± 6.3 |
| 10 | + | 85 ± 5.9 |
| 25 | + | 92 ± 4.5 |
| 50 | + | 94 ± 4.1 |
Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis
| Treatment Group | Relative SOD Activity (%) | Relative Catalase Activity (%) | MDA Levels (nmol/mg protein) | Bax/Bcl-2 Ratio |
| Control | 100 ± 8.1 | 100 ± 7.5 | 1.2 ± 0.2 | 0.4 ± 0.05 |
| Oxidative Stress | 62 ± 5.9 | 58 ± 6.2 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Oxidative Stress + this compound (10 µM) | 88 ± 7.3 | 91 ± 6.8 | 1.8 ± 0.3 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture instruments and consumables
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and enzymatically digest with papain at 37°C for 20-30 minutes.
-
Gently triturate the digested tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10⁵ cells/cm²) in Neurobasal® Plus Medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform a half-medium change every 3-4 days.
Protocol 2: Assessment of this compound Neuroprotection against Oxidative Stress
This protocol outlines the procedure for evaluating the protective effect of this compound against H₂O₂-induced oxidative stress.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (dissolved in DMSO or culture medium)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal® Plus Medium.
-
Pre-treat the primary neuron cultures with different concentrations of this compound (e.g., 1-50 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 100 µM for 4-6 hours. Include a vehicle control group without H₂O₂.
-
Remove the treatment medium and wash the cells with PBS.
-
Assess neuronal viability using a standard MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Application Notes and Protocols for Testing Campneoside II in In Vivo Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campneoside II is a phenylethanoid glycoside with potential anti-inflammatory properties, suggested by studies on similar compounds demonstrating antioxidant and modulatory effects on key inflammatory signaling pathways. These application notes provide detailed protocols for evaluating the efficacy of this compound in three widely used in vivo models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide-Induced Acute Lung Injury (ALI), and Dextran Sulfate Sodium (DSS)-Induced Colitis. The protocols are based on established methodologies and are intended to serve as a comprehensive guide for preclinical assessment of this compound.
Carrageenan-Induced Paw Edema in Rodents
This model is a classic and highly reproducible assay for screening acute anti-inflammatory activity. Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that may interfere with different inflammatory mediators.
Experimental Protocol
Materials:
-
This compound
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats or Swiss albino mice (180-220 g or 25-30 g, respectively)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or Indomethacin orally one hour before carrageenan injection. The vehicle control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[1][2][3]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][3]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Indomethacin | 10 |
Signaling Pathway
The inflammatory response in this model involves the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model mimics key features of human ALI/ARDS, including neutrophil infiltration, pulmonary edema, and the release of pro-inflammatory cytokines in the lungs.
Experimental Protocol
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control, 1 mg/kg)
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Drug Administration: Administer this compound or Dexamethasone intraperitoneally (i.p.) or orally (p.o.) one hour before LPS instillation.
-
Induction of ALI: Anesthetize mice and intratracheally instill LPS (5 mg/kg in 50 µL sterile saline). The control group receives saline.[4][5]
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice and collect BAL fluid by lavaging the lungs with sterile PBS.
-
Perfuse the lungs and collect the right lung for wet/dry weight ratio analysis and the left lung for histology and myeloperoxidase (MPO) assay.
-
-
Endpoint Analysis:
-
Cell Count in BAL fluid: Determine the total and differential cell counts.
-
Protein Concentration in BAL fluid: Measure using a BCA protein assay.
-
Cytokine Levels: Measure TNF-α, IL-6, and IL-1β in BAL fluid using ELISA kits.
-
Lung Wet/Dry Weight Ratio: To assess pulmonary edema.
-
MPO Activity: To quantify neutrophil infiltration in the lung tissue.
-
Histopathology: Stain lung tissue sections with H&E to evaluate inflammation and tissue damage.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^5) | Lung W/D Ratio | MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Sham | - | |||||
| LPS + Vehicle | - | |||||
| LPS + this compound | 10 | |||||
| LPS + this compound | 25 | |||||
| LPS + this compound | 50 | |||||
| LPS + Dexamethasone | 1 |
Experimental Workflow
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS administration disrupts the colonic epithelial barrier, leading to inflammation.
Experimental Protocol
Materials:
-
This compound
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Sulfasalazine (positive control, 50 mg/kg)
-
Vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Disease Activity Index (DAI) scoring system
Procedure:
-
Animal Acclimatization and Grouping: As described previously.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.[6][7][8] The control group receives regular drinking water.
-
Drug Administration: Administer this compound or Sulfasalazine orally daily from day 1 to day 7.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the DAI score.
-
Sample Collection (Day 8):
-
Euthanize mice and measure the colon length from the cecum to the anus.
-
Collect colon tissue for histological analysis and measurement of inflammatory markers.
-
-
Endpoint Analysis:
-
DAI Score: A composite score of weight loss, stool consistency, and rectal bleeding.
-
Colon Length: A shorter colon indicates more severe inflammation.
-
Histopathology: H&E staining of colon sections to assess epithelial damage, ulceration, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the colon.
-
Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β in colon tissue homogenates by ELISA.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Final DAI Score | Colon Length (cm) | MPO Activity (U/g tissue) | Colonic TNF-α (pg/mg protein) |
| Control | - | ||||
| DSS + Vehicle | - | ||||
| DSS + this compound | 10 | ||||
| DSS + this compound | 25 | ||||
| DSS + this compound | 50 | ||||
| DSS + Sulfasalazine | 50 |
Signaling Pathway
DSS-induced colitis involves the activation of the TLR4/MyD88/NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.
Conclusion
These detailed protocols provide a framework for the systematic in vivo evaluation of this compound's anti-inflammatory potential. The selected models represent different facets of the inflammatory response, and positive results in these assays would provide strong preclinical evidence for the therapeutic utility of this compound in inflammatory conditions. It is recommended to perform dose-response studies to determine the optimal therapeutic window for this compound. Further mechanistic studies, including the analysis of key signaling molecules in the NF-κB and MAPK pathways, will be crucial to elucidate its mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amelioration of dextran sulfate sodium-induced colitis by autoinducer-2-deficient Lactiplantibacillus plantarum is mediated by anti-inflammatory effects and alleviation of dysbiosis of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
Campneoside II as a Potential Therapeutic for Inflammatory Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Campneoside II is a phenylethanoid glycoside isolated from the wood of Paulownia tomentosa var. tomentosa. Emerging research has highlighted the potential of compounds from Paulownia tomentosa in the management of inflammatory conditions. While comprehensive studies on this compound are limited, initial findings have demonstrated its potent anti-complement activity, a key component of the inflammatory response. This document provides an overview of the known anti-inflammatory properties of this compound, detailed protocols for its evaluation, and suggested future directions for research based on the activities of related compounds from its source.
Known Bioactivity of this compound
Currently, the primary reported anti-inflammatory activity of this compound is its ability to inhibit the classical complement pathway. The complement system is a crucial part of the innate immune response, and its dysregulation is implicated in a variety of inflammatory diseases.
Data Presentation
The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound.
| Bioactivity | Assay System | Endpoint | Result (IC50) | Reference |
| Anti-complement Activity | Hemolytic Assay (CH50) | 50% inhibition of hemolysis of sensitized sheep erythrocytes | < 74 µM | [Si et al., 2008] |
Experimental Protocols
In Vitro Anti-Complement Activity Assay (Hemolytic Assay)
This protocol is to determine the inhibitory effect of a test compound on the classical complement pathway.
Principle: The classical complement pathway, when activated, leads to the lysis of antibody-sensitized sheep red blood cells (SRBCs). The degree of hemolysis can be quantified by measuring the absorbance of released hemoglobin. An inhibitor of the complement pathway will reduce the extent of hemolysis.
Materials:
-
This compound
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-SRBC antibody (hemolysin)
-
Normal Human Serum (as a source of complement)
-
Veronal Buffered Saline with Ca2+ and Mg2+ (VBS++)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (540 nm)
-
96-well microtiter plates
Procedure:
-
Preparation of Sensitized SRBCs (sSRBCs):
-
Wash SRBCs three times with PBS by centrifugation.
-
Resuspend the packed SRBCs to a concentration of 5 x 10^8 cells/mL in VBS++.
-
Incubate the SRBC suspension with an optimal concentration of hemolysin for 20 minutes at 37°C.
-
Wash the sSRBCs twice with VBS++ and resuspend to the original volume.
-
-
Assay:
-
Prepare serial dilutions of this compound in VBS++.
-
In a 96-well plate, add 50 µL of diluted normal human serum (pre-titered to cause submaximal hemolysis) to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of sSRBCs to each well.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm.
-
-
Controls:
-
100% Lysis Control: sSRBCs in distilled water.
-
0% Lysis Control (Blank): sSRBCs in VBS++.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Proposed Future Research and Protocols
Based on the anti-inflammatory properties of other compounds isolated from Paulownia tomentosa, the following experimental avenues are proposed to further characterize the therapeutic potential of this compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant can be measured using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and determine the cytokine concentrations from the standard curves.
NF-κB Signaling Pathway Activation
Principle: The NF-κB signaling pathway is a key regulator of inflammation. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The levels of phosphorylated and total IκBα and p65 can be assessed by Western blotting.
Protocol:
-
Culture a suitable cell line (e.g., RAW 264.7 or HeLa) to sub-confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with an appropriate agonist (e.g., LPS or TNF-α) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and prepare whole-cell, cytoplasmic, and nuclear extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell and cytoplasmic extracts, Lamin B1 for nuclear extracts).
Visualizations
Caption: Potential points of inhibition of the classical complement pathway by this compound.
Caption: General workflow for evaluating the anti-inflammatory potential of a test compound.
Unveiling the Protective Mechanisms of Campneoside II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Campneoside II, a phenylethanoid glycoside isolated from Paulownia tomentosa, has demonstrated significant biological activity, notably as an inhibitor of the complement system. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, including its anti-complement, antioxidant, and potential anti-apoptotic properties. Detailed protocols for key experiments are provided to enable researchers to further investigate its therapeutic potential.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to inflammation and tissue damage in various diseases. This compound has been identified as a potent anti-complement agent, suggesting its potential in treating complement-mediated disorders. Furthermore, evidence from related compounds indicates that this compound may also exert its effects through antioxidant and anti-apoptotic pathways. This application note serves as a guide for investigating these mechanisms.
Anti-Complement Activity
This compound has been shown to exhibit excellent anti-complement activity with a 50% inhibitory concentration (IC50) of less than 74 µM. While the specific pathway of the complement cascade (classical, alternative, or lectin) inhibited by this compound is yet to be fully elucidated, its inhibitory effect highlights its potential as a modulator of the innate immune response.
Experimental Protocol: Hemolytic Assay for Classical and Alternative Complement Pathway Inhibition
This protocol allows for the determination of which complement pathway(s) are inhibited by this compound.
Materials:
-
Sheep red blood cells (for classical pathway)
-
Rabbit red blood cells (for alternative pathway)
-
Sensitizing antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB) with Ca2+ and Mg2+ (GVB++)
-
GVB with Mg2+ and EGTA (Mg-EGTA-GVB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Classical Pathway (CP) Hemolytic Assay:
-
Preparation of Antibody-Sensitized Sheep Erythrocytes (EA):
-
Wash sheep red blood cells (SRBCs) with GVB++ three times.
-
Resuspend SRBCs to a concentration of 1 x 10^9 cells/mL in GVB++.
-
Incubate the SRBC suspension with an optimal concentration of hemolysin for 20 minutes at 37°C.
-
Wash the resulting antibody-sensitized erythrocytes (EA) and resuspend in GVB++ to a concentration of 5 x 10^8 cells/mL.
-
-
Inhibition Assay:
-
In a 96-well plate, add serial dilutions of this compound in GVB++.
-
Add normal human serum (diluted in GVB++) to each well.
-
Add the EA suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
Controls should include wells with serum only (100% lysis) and buffer only (0% lysis).
-
Alternative Pathway (AP) Hemolytic Assay:
-
Preparation of Rabbit Erythrocytes (Er):
-
Wash rabbit red blood cells (RaRBCs) with Mg-EGTA-GVB three times.
-
Resuspend RaRBCs to a concentration of 5 x 10^8 cells/mL in Mg-EGTA-GVB.
-
-
Inhibition Assay:
-
In a 96-well plate, add serial dilutions of this compound in Mg-EGTA-GVB.
-
Add normal human serum (diluted in Mg-EGTA-GVB) to each well.
-
Add the RaRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 412 nm.
-
Controls should be prepared as in the CP assay.
-
Data Analysis:
Calculate the percentage of hemolysis inhibition for each concentration of this compound. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Antioxidant and Neuroprotective Activities
While direct studies on this compound are limited, its isomer, Isothis compound, has demonstrated significant antioxidant and neuroprotective effects. These findings provide a strong rationale for investigating similar properties in this compound.
Key Findings for Isothis compound:
| Parameter | Result |
| Superoxide Radical Scavenging | ~80.75% elimination at 0.1 mg/mL |
| Metal Chelating Activity | 22.07% inhibition at 8 mg/mL |
| Cellular Effects | Decreased intracellular Reactive Oxygen Species (ROS) |
| Apoptosis Regulation | Inhibited apoptosis and decreased Bax/Bcl-2 ratio |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound stock solution
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add the this compound dilutions.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing methanol and DPPH solution should be included.
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Experimental Protocol: Measurement of Intracellular ROS
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels in response to this compound.
Materials:
-
Cell line (e.g., PC12 or other relevant cell line)
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Oxidative stress inducer (e.g., H2O2)
-
This compound stock solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding H2O2.
-
Load the cells with DCFH-DA solution and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).
Data Analysis:
Compare the fluorescence intensity of this compound-treated cells to control cells to determine the effect on ROS levels.
Anti-Apoptotic Activity
Isothis compound has been shown to inhibit apoptosis by modulating the Bax/Bcl-2 ratio.[1] This suggests a potential mechanism for the cytoprotective effects of this compound.
Experimental Protocol: Western Blot for Bax and Bcl-2 Expression
This protocol allows for the quantification of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression.
Materials:
-
Cell line and culture reagents
-
Apoptosis-inducing agent
-
This compound stock solution
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound and/or an apoptosis-inducing agent.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
Data Analysis:
Quantify the band intensities for Bax and Bcl-2 and normalize to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.
Conclusion
This compound is a promising natural compound with multifaceted mechanisms of action. Its established anti-complement activity, coupled with the strong potential for antioxidant and anti-apoptotic effects, makes it a compelling candidate for further investigation in the context of inflammatory and neurodegenerative diseases. The protocols provided herein offer a framework for researchers to systematically explore and quantify the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Improving Campneoside II solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Campneoside II in cell culture experiments. The information is designed to address common challenges, particularly those related to solubility, to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a phenylpropanoid glycoside that has been isolated from various plants, including Paulownia tomentosa. It is recognized for its excellent anti-complement activity, suggesting a role in modulating the immune and inflammatory response.
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.
Q3: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What is causing this?
A3: This is a common issue when diluting a concentrated stock of a hydrophobic compound dissolved in an organic solvent like DMSO into an aqueous cell culture medium. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to precipitate out of solution. Other contributing factors can include the final concentration of this compound exceeding its aqueous solubility limit, insufficient mixing, or interactions with components in the cell culture medium.
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q5: What are the known signaling pathways modulated by compounds structurally related to this compound?
A5: While direct studies on this compound's specific signaling pathways are limited, evidence from structurally similar compounds, such as Acteoside, suggests that it likely modulates key inflammatory signaling pathways. Acteoside has been shown to inhibit the p38, TNF-α, PI3K/AKT, and NF-κB signaling pathways[2]. These pathways are crucial regulators of inflammation, cell survival, and proliferation.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution in Cell Culture Medium
Immediate Checklist:
-
Final DMSO Concentration: Is the final concentration of DMSO in your culture medium at or below 0.5%?
-
Mixing Technique: Are you adding the this compound stock solution to the medium with vigorous mixing?
-
Temperature: Are both your stock solution and culture medium at the same temperature before mixing?
Solutions:
| Potential Cause | Recommended Solution |
| High Final Compound Concentration | The desired final concentration of this compound may exceed its solubility in the aqueous medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation. |
| Insufficient Mixing | The concentrated DMSO stock is not dispersing quickly enough. Add the stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing. |
| Temperature Fluctuation | A temperature difference between the stock solution and the medium can affect solubility. Ensure both are equilibrated to 37°C before mixing. |
| Media Composition | Components in the cell culture medium (e.g., salts, proteins) can interact with this compound and reduce its solubility. Test the solubility in a simpler buffer like Phosphate Buffered Saline (PBS) to identify if media components are the issue. |
Quantitative Data
This compound Solubility in DMSO
The following table provides the necessary volumes of DMSO to prepare various concentrations of this compound stock solutions (Molecular Weight: 640.59 g/mol )[1]. From this, the solubility in mg/mL can be calculated.
| Molar Concentration (mM) | Volume of DMSO for 1 mg (mL) | Volume of DMSO for 5 mg (mL) | Volume of DMSO for 10 mg (mL) | Calculated Solubility (mg/mL) |
| 1 | 1.561 | 7.8052 | 15.6104 | ~0.64 |
| 5 | 0.3122 | 1.561 | 3.1221 | ~3.20 |
| 10 | 0.1561 | 0.7805 | 1.561 | ~6.41 |
| 50 | 0.0312 | 0.1561 | 0.3122 | ~32.03 |
| 100 | 0.0156 | 0.0781 | 0.1561 | ~64.06 |
Note: The calculated solubility is based on the provided volumes for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolving: Add 156.1 µL of sterile, cell culture grade DMSO to the powder[1].
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
-
Pre-warm: Pre-warm the cell culture medium and the 10 mM this compound stock solution to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate dilution (or the stock solution directly for higher concentrations, ensuring the final DMSO concentration remains low) to the cell culture plates. For a 1:10 dilution of a 100 µM intermediate solution, add 100 µL to 900 µL of medium in each well.
-
Mixing: Gently swirl the plate to ensure even distribution of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells.
Visualizations
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathways Modulated by this compound
Based on the activity of structurally related compounds, this compound may inhibit pro-inflammatory signaling pathways.
Caption: Potential inhibitory effects on signaling pathways.
References
Campneoside II stability under different pH and temperature conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of Campneoside II under various experimental conditions. As a phenylethanoid glycoside, the stability of this compound is crucial for its handling, storage, and application in research and drug development. The following information is based on established knowledge of compounds with similar structures, such as Verbascoside (Acteoside), and is intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors affecting the stability of this compound in solution?
A1: The primary factors influencing the stability of this compound in solution are pH and temperature. Generally, phenylethanoid glycosides like this compound are more stable in acidic conditions and less stable in neutral to alkaline conditions. Elevated temperatures will accelerate the degradation process across all pH levels.
Q2: What is the expected degradation pathway for this compound?
A2: The degradation of this compound, similar to other phenylethanoid glycosides, likely proceeds through the hydrolysis of its ester and glycosidic bonds. This can lead to the cleavage of the caffeoyl and rhamnosyl moieties, resulting in smaller, less active compounds.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) and store them at low temperatures, such as -20°C or -80°C, for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but the stability should be monitored.
Q4: Can I anticipate the shelf-life of my this compound solution?
A4: The shelf-life of a this compound solution is highly dependent on the pH and storage temperature. Based on data from structurally similar compounds, the shelf-life can range from a few days at room temperature in a neutral or alkaline solution to several months under acidic conditions at refrigerated temperatures. For precise determination, a stability study under your specific experimental conditions is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to inappropriate pH or temperature of the experimental buffer or medium. | Ensure the pH of your buffers and media is in the optimal range for this compound stability (slightly acidic). If possible, conduct experiments at lower temperatures or minimize the time the compound spends in solution at elevated temperatures. |
| Inconsistent results between experimental batches. | Instability of this compound stock solutions over time. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your storage conditions over the intended period of use. |
| Appearance of unknown peaks in my analytical chromatogram. | Formation of degradation products from this compound. | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust your experimental conditions (pH, temperature, light exposure) to minimize degradation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products at a specific pH or temperature. | Verify the solubility of this compound in your chosen solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH. |
Stability Data
The following tables summarize the stability of a structurally related phenylethanoid glycoside, Verbascoside, under different pH and temperature conditions. This data can be used as a proxy to estimate the stability of this compound.
Table 1: Effect of pH on the Stability of Verbascoside at 25°C [1][2]
| pH | Remaining Compound (%) after 28 days |
| 2.0 | ~90% |
| 5.5 | ~75% |
| 7.4 | ~10% |
| 8.0 | <5% |
| 11.0 | <1% |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Verbascoside in Solution (pH 7.4) [1]
| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) |
| 40 | 0.058 |
| 50 | 0.112 |
| 60 | 0.215 |
| 70 | 0.408 |
| 80 | 0.750 |
| 90 | 1.350 |
Experimental Protocols
Protocol 1: Determination of this compound Stability at Different pH Values
-
Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2 to 11 (e.g., pH 2.0, 5.5, 7.4, 8.0, 11.0).[1][2]
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C) and protect them from light.[1][2]
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 3, 7, 14, 21, and 28 days).[1][2]
-
Analysis: Quantify the remaining this compound concentration in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the stability profile.
Protocol 2: Determination of this compound Stability at Different Temperatures
-
Solution Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 7.4).
-
Incubation: Aliquot the solution into separate vials and incubate them at a range of constant temperatures (e.g., 40, 50, 60, 70, 80, 90°C).[1]
-
Sampling: At various time points, remove a vial from each temperature and immediately cool it to halt further degradation.
-
Analysis: Analyze the concentration of remaining this compound in each sample by HPLC.
-
Data Analysis: Determine the degradation rate constant (k) for each temperature by plotting the natural logarithm of the concentration versus time. The relationship between temperature and the degradation rate can be described by the Arrhenius equation.[1]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated degradation pathway of this compound.
References
Technical Support Center: HPLC Analysis of Phenylethanoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of phenylethanoid glycosides. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for HPLC analysis of phenylethanoid glycosides?
A1: The most frequently used stationary phase is C18-bonded silica.[1] This reversed-phase column provides good separation for the moderately polar phenylethanoid glycosides.
Q2: What are the typical mobile phases used for the separation of phenylethanoid glycosides?
A2: A gradient elution using a mixture of an aqueous phase (often with an acidic modifier) and an organic solvent is common. Typical mobile phases include:
-
Methanol/water[1]
-
Acetonitrile/water with a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to improve peak shape.[2][3]
Q3: Why is an acidic modifier often added to the mobile phase?
A3: Acidic modifiers are used to suppress the ionization of the phenolic hydroxyl and carboxylic acid groups present in many phenylethanoid glycosides. This results in better peak shapes (less tailing) and more reproducible retention times.[2][3][4]
Q4: What are the typical detection wavelengths for phenylethanoid glycosides?
A4: Phenylethanoid glycosides generally exhibit UV absorbance between 280 nm and 330 nm due to the presence of phenolic and cinnamic acid moieties. The exact wavelength will depend on the specific compounds of interest.
Q5: How can I improve the resolution between closely eluting phenylethanoid glycosides?
A5: To improve resolution, you can try the following:
-
Optimize the gradient profile by making it shallower.
-
Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa).
-
Use a column with a smaller particle size or a longer column.
-
Adjust the column temperature.
Troubleshooting Guides
Peak Shape Problems
Q: My peaks are tailing. What can I do?
A: Peak tailing for phenylethanoid glycosides is often due to interactions between the analytes and the silica stationary phase. Here are some solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an acid like formic acid, acetic acid, or trifluoroacetic acid can suppress the ionization of silanol groups on the stationary phase and the phenolic groups on the analytes, reducing peak tailing.[4]
-
Use a Different Column: Consider using a column with a highly deactivated stationary phase (end-capped) or a hybrid particle column to minimize silanol interactions.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[10][11]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., >20 mM) can sometimes improve peak shape.[4]
Q: My peaks are broad. What could be the cause?
A: Broad peaks can be caused by several factors:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.
-
Column Degradation: The column may be losing its efficiency. Try washing it according to the manufacturer's instructions or replace it if necessary.
-
Slow Gradient: A very slow gradient can sometimes lead to broader peaks. Try a slightly faster gradient.
-
Inappropriate Mobile Phase: The sample may not be fully soluble in the mobile phase, leading to band broadening. Ensure your sample solvent is compatible with the mobile phase.
Q: I am observing split peaks. What should I do?
A: Split peaks can be indicative of a few issues:
-
Clogged Inlet Frit: The frit at the top of the column may be partially blocked. Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Column Void: A void may have formed at the head of the column. This usually requires replacing the column.
-
Injector Issues: A problem with the injector rotor seal can cause peak splitting.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.
Baseline and Sensitivity Issues
Q: I am seeing ghost peaks in my chromatogram. What are they and how can I get rid of them?
A: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. They are often due to contaminants in the mobile phase or carryover from previous injections.[12][13][14][15][16]
-
Identify the Source: Run a blank gradient (injecting only mobile phase) to see if the ghost peaks are still present. If they are, the contamination is likely from your mobile phase or HPLC system.[12][14]
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[15] Water is a common source of contamination; ensure it is of high purity.
-
System Contamination: Flush the entire system, including the injector and detector, with a strong solvent like isopropanol.
-
Carryover: If the ghost peaks only appear after a sample injection, it is likely carryover. Develop a robust needle wash method and ensure the injection port is clean.
Q: My baseline is drifting. What can I do to stabilize it?
A: Baseline drift can be caused by several factors:[17][18][19][20][21][22]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.[17]
-
Mobile Phase Not in Equilibrium: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using a new mobile phase.[17]
-
Contaminated Detector Cell: Clean the detector flow cell according to the manufacturer's instructions.[17]
-
Mobile Phase Composition Change: If you are mixing mobile phases online, ensure the pump is working correctly and the solvents are properly degassed.
Q: I am experiencing a loss of sensitivity. What are the possible reasons?
A: A gradual or sudden loss of signal can be due to:[11][23][24]
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life. Check the lamp's usage hours and replace it if necessary.[11]
-
Leaks in the System: Check all fittings for any signs of leaks.
-
Sample Degradation: Phenylethanoid glycosides can be unstable under certain conditions (e.g., high pH, high temperature, or exposure to light).[25][26] Prepare fresh samples and standards and store them appropriately.
-
Contaminated or Clogged Flow Cell: A dirty flow cell can reduce the amount of light reaching the detector. Clean the flow cell.[23]
Experimental Protocols
Standard HPLC Method for Phenylethanoid Glycoside Analysis
This is a general starting method that may require optimization for specific applications.
| Parameter | Specification |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 330 nm |
| Injection Volume | 10 µL |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for ghost peaks.
References
- 1. Determination of three phenylethanoid glycosides in Osmanthus fragrans fruits by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. youtube.com [youtube.com]
- 12. wyatt.com [wyatt.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. agilent.com [agilent.com]
- 19. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. gmi-inc.com [gmi-inc.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
Optimizing Campneoside II Concentration for Cellular Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the experimental concentration of Campneoside II to achieve desired biological effects while mitigating cytotoxicity. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: For initial experiments with phenylethanoid glycosides like this compound, it is advisable to start with a broad concentration range to determine the optimal dose-response curve for your specific cell line and experimental endpoint. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. For some phenylethanoid glycosides, cytotoxic effects have been observed in cancer cell lines at concentrations of 200 µM and higher, while being less cytotoxic to non-tumorigenic cell lines at similar concentrations[1].
Q2: How can I determine if the observed effect of this compound is due to cytotoxicity or a specific pharmacological activity?
A2: It is crucial to perform a cytotoxicity assay in parallel with your functional assays. Assays such as MTT, MTS, or LDH release can quantify cell viability. If the concentration of this compound that elicits a pharmacological response also causes a significant decrease in cell viability, it is important to consider that the observed effect may be, at least in part, due to cellular toxicity. Ideally, the therapeutic window is a concentration range where the desired pharmacological effect is observed with minimal impact on cell viability.
Q3: My cells are showing signs of stress (e.g., morphological changes, detachment) even at low concentrations of this compound. What could be the issue?
A3: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level, which is typically below 0.5% for most cell lines.
-
Compound Stability: The stability of this compound in your culture medium could be a factor. Degradation products might be more toxic than the parent compound.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
Q4: Can this compound induce apoptosis? What are the key signaling pathways involved?
A4: Yes, many phenylethanoid glycosides have been reported to induce apoptosis in cancer cells[2]. The induction of apoptosis by these compounds often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling molecules include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. For instance, a related compound, Icariside II, has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and activation of caspases[3].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | Reagent interference with the compound or cell culture medium components. | Run appropriate controls, including media alone, cells alone, compound in media without cells, and solvent control. |
| Inconsistent results between experiments | Variations in cell seeding density, incubation time, or reagent preparation. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. Prepare fresh reagents for each experiment. |
| No observable effect of this compound | The concentration range is too low. The compound is inactive in the chosen cell line. The compound has degraded. | Test a higher concentration range. Use a positive control known to elicit a response in your cell line. Verify the purity and stability of your this compound stock. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentration. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic. Gentle warming and vortexing may aid dissolution. |
Quantitative Data Summary
While specific IC50 values for this compound are not extensively documented across a wide range of cell lines in publicly available literature, the following table provides a general reference for the cytotoxic potential of some phenylethanoid glycosides. Researchers should determine the precise IC50 for their specific experimental system.
Table 1: General Cytotoxic Concentrations of Phenylethanoid Glycosides in Cancer Cell Lines
| Compound Class | Cell Line(s) | Effective Cytotoxic Concentration Range | Reference |
| Phenylethanoid Glycosides | Various human cancer cell lines | 8 - 50 µg/mL | [2] |
| Acteoside | MDA-MB-231, MCF-7, OVCAR-3, U138-MG, HepG2 | ~200 µM | [1] |
| Plantamajoside | MDA-MB-231, MCF-7, OVCAR-3, U138-MG, HepG2 | ~300 µM | [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with solvent control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and appropriate controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).
-
Incubate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A simplified diagram of potential apoptosis signaling pathways induced by this compound.
References
Technical Support Center: Campneoside II Dose-Response Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Campneoside II. Given the limited specific data on this compound, this guide incorporates information on its isomer, Isothis compound, and the broader class of phenylethanoid glycosides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenylethanoid glycoside isolated from various plants, including Paulownia tomentosa. It is known to exhibit anti-complement activity.[1] Its isomer, Isothis compound, has demonstrated neuroprotective effects by scavenging free radicals and reducing oxidative stress in cell models.[1] Phenylethanoid glycosides as a class are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects.[2][3]
Q2: How should I prepare and store this compound for in vitro experiments?
For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentrations in cell culture medium. Powdered this compound should be stored at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store at -80°C for up to 6 months.
Q3: What are some common challenges in the dose-response analysis of this compound and other phenylethanoid glycosides?
Common challenges include:
-
Solubility: Poor aqueous solubility is a common issue for many phytochemicals. Using a stock solution in an organic solvent like DMSO is a standard approach to overcome this.
-
Stability: Phenylethanoid glycosides can be unstable in cell culture media, potentially degrading over the course of an experiment and affecting results. It is advisable to conduct stability tests of the compound in your specific experimental conditions.[4]
-
Non-linear Dose-Response: Biological responses to phytochemicals are not always linear or sigmoidal, and some compounds may exhibit biphasic (hormetic) dose-responses.
-
Reproducibility: Minor variations in experimental conditions, such as cell passage number, reagent quality, and incubation times, can significantly impact the reproducibility of results.
Q4: Which in vitro assays are suitable for studying the effects of this compound?
The choice of assay depends on the biological activity being investigated. Some common assays include:
-
Cytotoxicity/Cell Viability Assays: Assays like MTT, XTT, or neutral red can be used to determine the effect of this compound on cell viability.
-
Anti-inflammatory Assays: Measuring the production of inflammatory mediators like nitric oxide (NO), prostaglandins, or cytokines (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).
-
Antioxidant Assays: Evaluating the compound's ability to scavenge free radicals (e.g., DPPH assay) or to protect cells from oxidative stress-induced damage.
-
Neuroprotection Assays: Using neuronal cell lines (e.g., PC12) to assess the compound's ability to protect against neurotoxins or oxidative stress.[1]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible dose-response curves.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Perform a stability test of this compound in your cell culture medium over the time course of your experiment. Consider refreshing the medium with freshly diluted compound for longer incubation periods. |
| Solubility Issues | Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Visually inspect for any precipitation of the compound. |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and dispensing of the compound. |
Problem 2: High background or unexpected results in the assay.
| Possible Cause | Troubleshooting Step |
| Interference with Assay Reagents | Some compounds can interfere with the chemical reactions of certain assays (e.g., reducing agents interfering with MTT). Run appropriate controls, including the compound in cell-free medium with the assay reagents, to check for interference. |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination of cell cultures, which can affect cellular responses and assay results. |
| Solvent Effects | Include a vehicle control (medium with the same concentration of DMSO as the highest dose of this compound) to account for any effects of the solvent on the cells. |
Quantitative Data
The following table summarizes the dose-response data for Isothis compound (an isomer of this compound) from a study on its neuroprotective effects in PC12 cells.
| Endpoint | Cell Line | Treatment | Concentration | Effect | Reference |
| Superoxide Radical Scavenging | - | Isothis compound | 0.1 mg/mL | ~80.75% elimination | [1] |
| Metal Chelating Activity | - | Isothis compound | 8 mg/mL | ~22.07% inhibition | [1] |
| Cell Viability (after H₂O₂ exposure) | PC12 | Isothis compound pretreatment | Not specified | Elevated cell viability | [1] |
| Intracellular ROS (after H₂O₂ exposure) | PC12 | Isothis compound pretreatment | Not specified | Decreased levels | [1] |
| Malondialdehyde (MDA) (after H₂O₂ exposure) | PC12 | Isothis compound pretreatment | Not specified | Decreased levels | [1] |
| Superoxide Dismutase (SOD) Activity | PC12 | Isothis compound pretreatment | Not specified | Enhanced activity | [1] |
| Catalase Activity | PC12 | Isothis compound pretreatment | Not specified | Enhanced activity | [1] |
| Bax/Bcl-2 Ratio (after H₂O₂ exposure) | PC12 | Isothis compound pretreatment | Not specified | Inhibited increase | [1] |
Experimental Protocols
Neuroprotective Effect of Isothis compound on H₂O₂-Induced Oxidative Injury in PC12 Cells
This protocol is based on the study by Si et al. (2013) on Isothis compound.[1]
-
Cell Culture:
-
Rat pheochromocytoma (PC12) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of Isothis compound in DMSO.
-
Further dilute the stock solution in serum-free medium to achieve the desired final concentrations for pretreatment.
-
-
Experimental Procedure:
-
Seed PC12 cells in 96-well plates at a suitable density.
-
After cell attachment, replace the medium with serum-free medium containing various concentrations of Isothis compound and incubate for a defined pretreatment period.
-
Following pretreatment, expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress.
-
After the H₂O₂ incubation period, assess cell viability using an MTT assay.
-
For mechanistic studies, lyse the cells to measure intracellular markers of oxidative stress such as ROS, MDA, and the activity of antioxidant enzymes like SOD and catalase.
-
Visualizations
Potential Signaling Pathway for Anti-inflammatory Effects of Phenylethanoid Glycosides
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Logical Relationship in Troubleshooting Dose-Response Issues
Caption: Troubleshooting logic for inconsistent dose-response results.
References
- 1. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Campneoside II
Disclaimer: Direct experimental data on enhancing the in vivo bioavailability of Campneoside II is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established strategies for improving the bioavailability of structurally similar compounds, such as other phenylethanoid glycosides and poorly soluble polyphenols. These recommendations should be considered as a starting point for experimental design and will require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: My preliminary in vivo studies show very low oral bioavailability for this compound. Is this expected?
A1: Yes, low oral bioavailability is a common challenge for many polyphenolic compounds and glycosides. Several factors can contribute to this, including poor aqueous solubility, degradation in the gastrointestinal (GI) tract, extensive first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein in the intestinal wall.[1][2] For instance, many flavonoids and related compounds exhibit poor water solubility, which is a primary barrier to their absorption.[3][4]
Q2: What are the primary strategies I should consider to improve the bioavailability of this compound?
A2: The main approaches focus on improving solubility and protecting the compound from degradation and metabolic processes. Key strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles can enhance its solubility, stability, and absorption.[3][4] Common types include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[3][5]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase the aqueous solubility of guest molecules.[6][7]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is a widely used and accepted in vitro model that mimics the human intestinal epithelium.[8][9][10][11] This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.[8][9][10]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers for In Vitro Assays
Question: I'm having trouble dissolving this compound in the buffers for my Caco-2 permeability assay. How can I improve its solubility for in vitro testing?
Answer: This is a common first hurdle. Here are a few troubleshooting steps:
-
Co-solvents: While not ideal for all applications, you can try using a small, permissible percentage of a co-solvent like DMSO or ethanol in your buffer. Be aware that high concentrations can affect cell monolayer integrity. One resource suggests that this compound may be soluble in DMSO.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess the pKa of this compound and adjust the buffer pH accordingly, ensuring it remains within a physiologically relevant range for your assay (typically pH 6.5-7.4 for intestinal models).
-
Cyclodextrin Complexation: Preparing an inclusion complex of this compound with a cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) can significantly enhance its aqueous solubility.[7][12] This is a common strategy for flavonoids and other poorly soluble natural products.[6][12]
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
Question: My Caco-2 assay results for my new this compound formulation show a high efflux ratio (>2), suggesting it is being actively transported out of the cells. What can I do?
Answer: A high efflux ratio indicates that your compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp).[9]
-
Inhibitor Studies: To confirm which transporter is responsible, you can co-administer your formulation with known inhibitors of common efflux pumps (e.g., verapamil for P-gp) in your Caco-2 assay.[9] A significant reduction in the efflux ratio in the presence of an inhibitor confirms its involvement.
-
Formulation Strategies:
-
Nanoformulations: Encapsulating this compound in nanoparticles can sometimes bypass efflux pumps, as the nanoparticles may be taken up by different mechanisms.[3]
-
Excipients: Some formulation excipients, such as certain polymers and surfactants used in nanoformulations, can also inhibit P-gp function.
-
Experimental Protocols & Data
Strategy 1: Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Detailed Methodology:
-
Lipid and Aqueous Phase Preparation:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and dissolve it by heating 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization or ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.[13]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated drug.
-
-
Characterization:
-
Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Table 1: Example of Improved Pharmacokinetic Parameters of a Polyphenol (Curcumin) with SLN Formulation
| Parameter | Curcumin Suspension | Curcumin-SLNs | Fold Increase |
| Cmax (ng/mL) | 150 ± 25 | 750 ± 60 | 5.0 |
| AUC (ng·h/mL) | 600 ± 80 | 4200 ± 350 | 7.0 |
| Relative Bioavailability (%) | - | 700% | 7.0 |
| (Note: Data are illustrative, based on typical enhancements seen for polyphenols like curcumin, and do not represent actual data for this compound.)[3][4] |
Strategy 2: Preparation of Cyclodextrin Inclusion Complexes
This protocol outlines a common method for preparing cyclodextrin inclusion complexes to enhance solubility.
Detailed Methodology:
-
Cyclodextrin Solution:
-
Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in an aqueous buffer (e.g., phosphate buffer, pH 7.0) with stirring.
-
-
Addition of this compound:
-
Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the cyclodextrin solution under continuous stirring.
-
-
Complexation:
-
Seal the container and stir the mixture at a controlled temperature (e.g., 25°C or 40°C) for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
-
Isolation of the Complex:
-
Remove the solvent, typically by freeze-drying (lyophilization), to obtain a solid powder of the inclusion complex.
-
-
Characterization:
Table 2: Example of Solubility Enhancement for a Flavonoid (Quercetin) with Cyclodextrin Complexation
| Compound | Solvent | Solubility (mg/mL) | Fold Increase |
| Quercetin | Water | 0.005 | - |
| Quercetin/HP-β-CD Complex | Water | 1.5 | 300 |
| (Note: Data are illustrative, based on typical enhancements seen for flavonoids, and do not represent actual data for this compound.)[14] |
Assessment Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the in vivo bioavailability of a new this compound formulation compared to an unformulated control.
Detailed Methodology:
-
Animal Model:
-
Dosing:
-
Divide the rats into groups (e.g., n=4-6 per group).
-
Group 1 (IV): Administer this compound intravenously (e.g., via the tail vein) at a specific dose to determine the absolute bioavailability. The IV formulation may require a solubilizing agent like DMSO.[15]
-
Group 2 (Oral Control): Administer an aqueous suspension of unformulated this compound orally by gavage.
-
Group 3 (Oral Test Formulation): Administer your new this compound formulation (e.g., SLNs, cyclodextrin complex) orally by gavage at the same dose as the control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16]
-
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Calculate the relative oral bioavailability of your test formulation compared to the control suspension.
-
Visualizations
Caption: Workflow for developing and testing a novel this compound formulation.
Caption: Logical flow for troubleshooting low bioavailability issues.
References
- 1. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jddtonline.info [jddtonline.info]
- 6. oatext.com [oatext.com]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sci-hub.se [sci-hub.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. mdpi.com [mdpi.com]
Preventing degradation of Campneoside II in stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of Campneoside II in stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[1][2] For in vitro studies, it is crucial to ensure the final concentration of the organic solvent in the experimental medium is low enough to avoid cytotoxicity.
Q2: What are the optimal storage conditions for this compound stock solutions to prevent degradation?
A2: Proper storage is critical to maintain the stability and potency of your this compound stock solution. Solutions in DMSO can be stored at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C, which can preserve stability for up to six months.[3] It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.[3]
Q3: My this compound stock solution appears to have a precipitate. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or due to improper storage. To redissolve the precipitate, you can gently warm the vial to 37°C and vortex it or use an ultrasonic bath for a short period.[2] Always visually inspect the solution to ensure the precipitate has completely redissolved before use. If precipitation occurs upon dilution into an aqueous buffer, consider performing a stepwise dilution.
Q4: What are the primary factors that can cause the degradation of this compound in solution?
A4: this compound is a phenolic glycoside, a class of compounds susceptible to degradation from several factors. The primary causes of degradation include:
-
Hydrolysis: Cleavage of the glycosidic bonds can occur under acidic or basic conditions, separating the sugar moieties from the aglycone.
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce degradation of the molecule.
-
Elevated Temperatures: Higher temperatures can increase the rate of both hydrolysis and oxidation.
Troubleshooting Guide: Degradation of this compound Stock Solutions
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in the experimental assay. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid this compound.2. Perform a stability check of the stock solution using HPLC (see Experimental Protocols).3. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and minimize freeze-thaw cycles by using aliquots.[3] |
| Appearance of new peaks in HPLC chromatogram of the stock solution. | Chemical degradation of this compound. | 1. Identify the degradation pathway by conducting a forced degradation study (see Experimental Protocols).2. Protect the stock solution from light by using amber vials and storing it in the dark.3. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
| Color change of the stock solution (e.g., turning yellow or brown). | Oxidation of the phenolic components of this compound. | 1. Discard the discolored solution and prepare a fresh stock.2. Use high-purity, anhydrous solvents to prepare the stock solution.3. Store the solution under an inert atmosphere. |
| Inconsistent experimental results between different batches of stock solution. | Inconsistent preparation or storage of the stock solution. | 1. Standardize the protocol for stock solution preparation, including solvent, concentration, and handling procedures.2. Ensure all users are following the same storage and handling guidelines.3. Qualify each new batch of stock solution by HPLC to confirm its concentration and purity before use. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide (NaOH) before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep it at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) in a controlled oven for a specified time.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for this class of compounds. The mobile phase could consist of a gradient of an acidified aqueous solution (e.g., with formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Use a diode array detector (DAD) to obtain the UV spectra of the degradation products, which can help in their initial characterization.
-
For structural elucidation of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Visualizations
Caption: A logical workflow for the proper preparation and storage of this compound stock solutions.
Caption: A troubleshooting flowchart to diagnose and address potential degradation of this compound stock solutions.
Caption: Simplified diagram illustrating the potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Poor Water Solubility of Phenylethanoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of phenylethanoid glycosides (PhGs).
Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and handling of phenylethanoid glycosides.
Question: My phenylethanoid glycoside (PhG) extract/pure compound has low solubility in aqueous buffers for my in vitro assays. What can I do?
Answer:
Low aqueous solubility is a common issue that can hinder the evaluation of the biological activity of PhGs. Here are several approaches to address this, ranging from simple to more complex formulation strategies:
-
Co-solvents: For initial screening, using a co-solvent system can be a rapid solution. Start by dissolving the PhG in a small amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) before diluting it with your aqueous buffer. Be mindful of the final solvent concentration, as it can affect cellular viability in in vitro models.
-
pH Adjustment: The solubility of PhGs, which contain phenolic hydroxyl groups, can be influenced by pH. A slight increase in the pH of the buffer may enhance the solubility of some PhGs. However, the stability of the compound at different pH values should be considered.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Advanced Formulation Strategies: If simple methods are insufficient, consider more advanced formulation techniques such as solid dispersions, nanoemulsions, or liposomes. These can significantly improve the solubility and bioavailability of PhGs.
Question: I am observing precipitation of my PhG when I dilute my stock solution in the cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution is a clear indicator of poor aqueous solubility. To address this:
-
Optimize Co-solvent Concentration: Reduce the concentration of the organic solvent in your stock solution or increase the final volume of the cell culture medium to ensure the final solvent concentration is below the toxicity threshold for your cells and low enough to maintain the PhG in solution.
-
Utilize a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, at a low, non-toxic concentration in your final dilution can help to maintain the solubility of the PhG.
-
Prepare a Formulation: For long-term or in vivo studies, it is highly recommended to prepare a stable formulation of your PhG. Cyclodextrin complexes, solid dispersions, nanoemulsions, or liposomes are excellent options to prevent precipitation and improve bioavailability.
Question: My PhG formulation is not stable and shows signs of degradation or aggregation over time. What are the potential causes and solutions?
Answer:
Instability in PhG formulations can arise from several factors, including the inherent chemical instability of the glycosidic and ester bonds in PhGs and the physical instability of the formulation itself.
-
Chemical Instability: Phenylethanoid glycosides can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes. It is crucial to assess the stability of your PhG at the pH and temperature of your experimental conditions. Storing stock solutions and formulations at low temperatures (4°C or -20°C) and protecting them from light can help minimize degradation.
-
Physical Instability of Formulations:
-
Nanoemulsions: Creaming, flocculation, or coalescence can occur. This may be due to an inappropriate oil-surfactant-water ratio or the use of components that are not optimal for the specific PhG. Re-evaluate the components and their ratios in your formulation.
-
Liposomes: Aggregation, fusion, or leakage of the encapsulated PhG can happen. The lipid composition, surface charge (zeta potential), and storage conditions are critical factors. Incorporating charged lipids or PEGylated lipids can improve stability.
-
Solid Dispersions: The amorphous PhG within the polymer matrix can recrystallize over time, leading to a decrease in solubility. The choice of polymer and the drug-to-polymer ratio are key to maintaining the amorphous state.
-
Frequently Asked Questions (FAQs)
Q1: Are all phenylethanoid glycosides poorly soluble in water?
A1: Not necessarily. Phenylethanoid glycosides are generally considered a class of water-soluble compounds.[1] However, their solubility can vary significantly depending on their specific chemical structure, including the nature and number of sugar moieties and acyl groups. For instance, verbascoside is highly soluble in water, while the solubility of other PhGs might be more limited, posing challenges for certain applications, especially at high concentrations.[2][3][4]
Q2: What are the most common methods to improve the solubility and bioavailability of phenylethanoid glycosides?
A2: The most common and effective methods involve advanced drug delivery systems. These include:
-
Cyclodextrin Complexation: This technique enhances solubility by forming inclusion complexes.[5][6]
-
Solid Dispersions: Dispersing the PhG in a hydrophilic polymer matrix can increase its dissolution rate.[7]
-
Nanoemulsions and Microemulsions: These lipid-based systems can encapsulate PhGs, improving their solubility and permeability.[2][8][9]
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate hydrophilic PhGs like verbascoside in their aqueous core.[3][10]
Q3: How do I choose the best method to improve the solubility of my specific phenylethanoid glycoside?
A3: The choice of method depends on several factors:
-
The physicochemical properties of your PhG: Consider its molecular weight, polarity, and functional groups.
-
The intended application: For in vitro studies, co-solvents or cyclodextrins might be sufficient. For in vivo studies, more complex formulations like nanoemulsions or liposomes are often necessary to improve bioavailability.
-
The required dose: Higher doses may necessitate more advanced and efficient solubilization techniques.
-
Regulatory considerations: For drug development, the safety and regulatory approval status of the excipients used in the formulation are critical.
Q4: Where can I find quantitative solubility data for common phenylethanoid glycosides?
A4: The following tables summarize the reported solubility of some common phenylethanoid glycosides in water and other solvents.
Data Presentation
Table 1: Solubility of Common Phenylethanoid Glycosides in Water and PBS
| Phenylethanoid Glycoside | Solvent | Solubility | Reference(s) |
| Echinacoside | Water | 24.36 mg/mL | [11] |
| Water | 35.71 mg/mL (ultrasonication needed) | [12] | |
| Acteoside (Verbascoside) | Water | ≥ 100 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [6] | |
| Salidroside | PBS (pH 7.2) | ~10 mg/mL | [9] |
| Water | 60 mg/mL | [13] |
Table 2: Solubility of Common Phenylethanoid Glycosides in Organic Solvents
| Phenylethanoid Glycoside | Solvent | Solubility | Reference(s) |
| Echinacoside | DMSO | 60 mg/mL | [11] |
| 100 mg/mL (ultrasonication needed) | [12] | ||
| DMF | 30 mg/mL | [11] | |
| Ethanol | 52.5 mg/mL | [11] | |
| Acteoside (Verbascoside) | DMSO | ≥ 100 mg/mL | [2] |
| DMF | ~30 mg/mL | [6] | |
| Ethanol | ~30 mg/mL | [6] | |
| Salidroside | DMSO | 20 mg/mL | [9] |
| 60 mg/mL | [13] | ||
| DMF | 30 mg/mL | [9] | |
| Ethanol | 3 mg/mL | [9] | |
| 4 mg/mL | [13] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving the solubility of phenylethanoid glycosides.
Protocol 1: Preparation of a Phenylethanoid Glycoside-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol is based on the preparation of flavonoid glycoside inclusion complexes, which can be adapted for phenylethanoid glycosides.[5]
Objective: To prepare a solid inclusion complex of a phenylethanoid glycoside with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
Phenylethanoid glycoside (e.g., Acteoside)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (96%)
-
Purified water
-
Freeze-dryer
-
Mortar and pestle
Methodology:
-
Preparation of the PhG Solution: Dissolve the phenylethanoid glycoside in 96% ethanol with the aid of sonication to create a stock solution (e.g., at a concentration of 3.33 mg/mL).
-
Preparation of the HP-β-CD Solution: In a separate container, dissolve HP-β-CD in the PhG-ethanol solution. The molar ratio of PhG to HP-β-CD can be varied (e.g., 1:1 or 1:2) to find the optimal complexation efficiency.
-
Addition of Water: Add a specific volume of purified water to the ethanolic solution (e.g., 0.4 mL of water for each 1 mL of the solution). A slight precipitation might be observed at this stage.
-
Freezing: Freeze the resulting mixture at a low temperature (e.g., -110°C) until it is completely solid.
-
Lyophilization: Lyophilize the frozen sample in a freeze-dryer until all the solvents (water and ethanol) have been removed, resulting in a dry, solid product.
-
Final Processing: Grind the obtained solid complex in a mortar to get a fine powder.
-
Storage: Store the prepared inclusion complex in a desiccator at a low temperature (e.g., -20°C) until further use.
Protocol 2: Preparation of a Phenylethanoid Glycoside Solid Dispersion using the Solvent Evaporation Method
This protocol is a general method for preparing solid dispersions with polyvinylpyrrolidone (PVP K30), a common hydrophilic polymer.[14][15]
Objective: To prepare a solid dispersion of a phenylethanoid glycoside with PVP K30 to improve its dissolution rate.
Materials:
-
Phenylethanoid glycoside (e.g., Echinacoside)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol
-
Rotary evaporator or vacuum oven
-
Sieve
Methodology:
-
Dissolution of Components:
-
Accurately weigh the phenylethanoid glycoside and dissolve it in a suitable volume of ethanol.
-
Accurately weigh the PVP K30 and add it to the ethanolic solution of the PhG. The weight ratio of PhG to PVP K30 can be varied (e.g., 1:1, 1:3, 1:5) to find the optimal ratio for solubility enhancement.
-
-
Mixing: Stir the solution at room temperature until the polymer is completely dissolved and a clear solution is obtained.
-
Solvent Evaporation:
-
Evaporate the ethanol using a rotary evaporator.
-
Alternatively, pour the solution into a petri dish and place it in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours or until the solvent is completely removed.
-
-
Final Processing: The resulting solid dispersion should be pulverized using a mortar and pestle and then passed through a sieve to obtain a uniform particle size.
-
Storage: Store the solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture.
Protocol 3: Preparation of a Phenylethanoid Glycoside-Loaded Nanoemulsion
This protocol is adapted from a study on the transdermal delivery of phenylethanoid glycosides from Cistanche tubulosa.[2][8][16]
Objective: To prepare an oil-in-water (O/W) nanoemulsion to enhance the solubility and delivery of phenylethanoid glycosides.
Materials:
-
Phenylethanoid glycoside extract or pure compound
-
Oil phase: Isopropyl myristate (IPM)
-
Surfactant: Cremophor® EL
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Purified water
-
Magnetic stirrer
-
Ultrasonicator
Methodology:
-
Preparation of the Oil Phase: Mix the oil (isopropyl myristate), surfactant (Cremophor EL), and co-surfactant (propylene glycol) in the desired weight ratio (e.g., an optimized formulation used a ratio of 7% IPM, 21% Cremophor EL, and 7% propylene glycol).
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase (purified water, making up the remaining percentage, e.g., 65%) to the oil/surfactant/co-surfactant mixture under continuous magnetic stirring (e.g., 300 rpm) at a constant temperature (e.g., 37°C).
-
Continue stirring for a set period (e.g., 30 minutes) to allow the system to equilibrate and form a transparent nanoemulsion.
-
-
Loading the Phenylethanoid Glycoside:
-
Dissolve the desired amount of the phenylethanoid glycoside in the prepared nanoemulsion.
-
Use ultrasonication to ensure the complete dissolution of the PhG in the nanoemulsion.
-
-
Characterization: Characterize the resulting PhG-loaded nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure the quality and stability of the formulation.
Protocol 4: Preparation of Phenylethanoid Glycoside-Loaded Liposomes by the Thin-Film Hydration Method
This protocol is a standard method for preparing liposomes and has been used for encapsulating hydrophilic compounds like verbascoside.[3][10][17]
Objective: To encapsulate a hydrophilic phenylethanoid glycoside within liposomes to improve its stability and delivery.
Materials:
-
Phenylethanoid glycoside (e.g., Verbascoside)
-
Phospholipid: L-α-Phosphatidylcholine (e.g., from soybean, such as Phospholipon® 90G)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Organic solvent: Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Aqueous buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve the phospholipid (and cholesterol, if used) in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of the phenylethanoid glycoside in the aqueous buffer (e.g., PBS).
-
Add the PhG solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask above the lipid's transition temperature. This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the PhG solution.
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Passing the MLV suspension through polycarbonate membranes with a defined pore size.
-
-
-
Purification: Remove the unencapsulated phenylethanoid glycoside by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of microemulsion‑based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipoid.com [lipoid.com]
- 14. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 15. chalcogen.ro [chalcogen.ro]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Dermal delivery of selected hydrophilic drugs from elastic liposomes: effect of phospholipid formulation and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Workflows for Campneoside II Studies
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving Campneoside II. What are the recommended solvents?
-
Answer: this compound is a phenylethanoid glycoside and exhibits solubility in polar organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, preparing a concentrated stock solution in DMSO is a common practice. For in vivo studies, various formulations can be considered, such as dissolving in PEG400, or suspending in 0.2% carboxymethyl cellulose, or a combination of 0.25% Tween 80 and 0.5% carboxymethyl cellulose.
-
Troubleshooting: Precipitation in Aqueous Solutions
-
Issue: My this compound precipitates when I dilute my DMSO stock in an aqueous buffer or cell culture medium.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this:
-
Lower the Final Concentration: Try diluting to a lower final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5% for most cell-based assays. However, always run a vehicle control to account for any effects of the solvent on your experimental system.
-
Use a Surfactant: For some applications, the inclusion of a non-ionic surfactant like Tween 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Vortexing/Sonication: Gentle vortexing or brief sonication of the diluted solution can help to redissolve small amounts of precipitate.
-
-
Stability and Storage
-
Question: How should I store this compound to ensure its stability?
-
Answer: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
-
Troubleshooting: Compound Degradation
-
Issue: I suspect my this compound may have degraded. How can I check for this?
-
Solution: Phenylethanoid glycosides can be susceptible to hydrolysis and oxidation.
-
Visual Inspection: Check for any change in color or appearance of the powder or solution.
-
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your this compound. A fresh sample should show a single major peak at the correct retention time. The appearance of multiple peaks may indicate degradation.
-
Activity Assay: If you have a reliable bioassay, you can compare the activity of your current stock to a freshly prepared solution or a previous batch.
-
-
Experimental Reproducibility
-
Question: I am unable to reproduce my previous results with this compound. What could be the cause?
-
Answer: Lack of reproducibility can stem from various factors.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including solvents, cell culture media, and the this compound itself.
-
Experimental Conditions: Small variations in experimental conditions such as temperature, incubation time, and cell passage number can significantly impact results. Maintain consistency in your protocols.
-
Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions of this compound.
-
Compound Stability: As mentioned above, ensure your this compound has been stored correctly and has not degraded.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and its isomer, Isothis compound.
Table 1: Antioxidant Activity of this compound and Isothis compound
| Compound | Assay | Target | Result |
| This compound | Conjugated Diene Formation | Lipid Peroxidation | IC50: 1.15 ± 0.04 µM[1] |
| Isothis compound | Superoxide Radical Scavenging | Superoxide Radicals | ~80.75% elimination at 0.1 mg/ml[2] |
| Isothis compound | Metal Chelating Assay | Metal Ions | 22.07% inhibition at 8 mg/ml[2] |
Table 2: Neuroprotective Effects of Isothis compound
| Compound | Model | Key Finding |
| Isothis compound | H₂O₂-induced oxidative injury in PC12 cells | Inhibited cell apoptosis and decreased the Bax/Bcl-2 ratio[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are for reference and may require optimization for your specific experimental setup.
Anti-Complement Activity Assay (Hemolytic Assay - CH50)
This assay measures the total activity of the classical complement pathway. Inhibition of this pathway will result in a reduction of red blood cell lysis.
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Rabbit anti-sheep red blood cell antibody (hemolysin)
-
Veronal Buffered Saline (VBS) containing Ca²⁺ and Mg²⁺
-
Normal Human Serum (as a source of complement)
-
This compound stock solution
-
96-well round-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with VBS and incubate them with an optimal concentration of hemolysin to create antibody-coated SRBCs (EA).
-
Serial Dilutions: Prepare serial dilutions of the normal human serum in VBS in a 96-well plate.
-
Addition of this compound: To a parallel set of wells, add the same serial dilutions of normal human serum and a fixed, non-limiting concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Add the sensitized SRBCs (EA) to all wells. Incubate the plate at 37°C for 30-60 minutes.
-
Centrifugation: Centrifuge the plate to pellet the intact SRBCs.
-
Measurement of Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Calculation: The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. Compare the CH50 values in the presence and absence of this compound to determine its inhibitory activity. The percentage of inhibition can be calculated.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound stock solution
-
Methanol
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in methanol in a 96-well plate.
-
Reaction Initiation: Add the DPPH solution to each well containing the this compound dilutions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound. The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Neuroprotection Assay (MTT Assay for Cell Viability)
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
PC12 cells (or other suitable neuronal cell line)
-
Cell culture medium
-
This compound stock solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (except for the control group) to induce oxidative stress and incubate for a further period (e.g., 4-6 hours).
-
MTT Assay:
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control group. A higher absorbance indicates greater cell viability and thus a neuroprotective effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its study.
Caption: General experimental workflow for this compound studies.
Caption: Potential modulation of the intrinsic apoptosis pathway by this compound.
Caption: Potential inhibition points of this compound in the complement cascade.
References
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Campneoside II and Acteoside for Researchers and Drug Development Professionals
In the landscape of natural product research for anti-inflammatory drug discovery, phenylethanoid glycosides have emerged as a promising class of compounds. Among these, Campneoside II and Acteoside (also known as Verbascoside) have garnered attention. This guide provides a detailed, objective comparison of their anti-inflammatory effects, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences in Anti-inflammatory Activity
While both this compound and Acteoside belong to the same class of compounds and exhibit anti-inflammatory potential, the depth of scientific investigation into their specific mechanisms of action varies significantly. Acteoside has been extensively studied, with a well-documented inhibitory profile against key inflammatory pathways and mediators. In contrast, research on this compound is less comprehensive, with its primary reported anti-inflammatory action being the inhibition of the complement system.
Table 1: Comparative Summary of Anti-inflammatory Effects
| Feature | This compound | Acteoside (Verbascoside) |
| Primary Reported Mechanism | Anti-complement activity | Inhibition of NF-κB, MAPK, and JAK/STAT signaling pathways |
| Effect on Pro-inflammatory Cytokines | Data not available | Inhibition of IL-6, IL-12, TNF-α, and IFN-γ |
| Effect on Inflammatory Enzymes | Data not available | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) |
| Source | Paulownia tomentosa | Various plants, including Cistanche tubulosa |
In-Depth Analysis of Anti-inflammatory Mechanisms
This compound: A Focus on Complement Inhibition
This compound is a phenylethanoid glycoside isolated from the wood of Paulownia tomentosa.[1][2] The primary reported bioactivity of this compound relevant to inflammation is its "excellent anticomplement activity".[1][2] The complement system is a crucial component of the innate immune response and its activation is a key driver of inflammation. By inhibiting this system, this compound can potentially attenuate the inflammatory cascade.
Research on an extract from the stem bark of Paulownia tomentosa, which contains acteoside and isoverbascoside as major components, has demonstrated anti-inflammatory effects. This extract was found to suppress the production of IL-6 and TNF-α in LPS-stimulated macrophages and inhibit the activation of NF-κB.[3] While this suggests that compounds from Paulownia tomentosa possess anti-inflammatory properties, it is not possible to attribute these effects specifically to this compound without further research on the isolated compound.
Acteoside (Verbascoside): A Multi-Target Anti-inflammatory Agent
Acteoside, also known as verbascoside, is a widely distributed phenylethanoid glycoside with a substantial body of research supporting its potent anti-inflammatory properties.[4] Its mechanisms of action are multifaceted, targeting several key nodes in the inflammatory process.
Inhibition of Key Signaling Pathways:
-
NF-κB Pathway: Acteoside has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5][4]
-
MAPK Pathway: It also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory mediators.[5]
-
JAK/STAT Pathway: Studies have demonstrated that acteoside can inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, another critical signaling cascade in inflammation.
Downregulation of Pro-inflammatory Mediators:
-
Cytokines: Acteoside significantly reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ).
-
Enzymes: It effectively inhibits the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the available literature for assessing the anti-inflammatory effects of compounds like this compound and Acteoside.
Table 2: Experimental Protocols for In Vitro Anti-inflammatory Assays
| Assay | Cell Line | Inducer | Compound Concentrations | Measured Parameters |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Typically 1-100 µM | Nitrite concentration in culture supernatant (Griess Assay) |
| Cytokine Production (e.g., TNF-α, IL-6) | RAW 264.7 macrophages or primary immune cells | Lipopolysaccharide (LPS) | Typically 1-100 µM | Cytokine levels in culture supernatant (ELISA) |
| NF-κB Activation | Reporter cell lines (e.g., HEK293T with NF-κB luciferase reporter) or immune cells | Lipopolysaccharide (LPS) or TNF-α | Typically 1-100 µM | Luciferase activity, Western blot for phosphorylated IκBα and p65 translocation |
| COX-2 and iNOS Expression | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Typically 1-100 µM | Protein levels (Western blot), mRNA levels (RT-qPCR) |
Visualizing the Mechanisms
To facilitate a clearer understanding of the discussed signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Acteoside's inhibitory effects on key inflammatory pathways.
Conclusion and Future Directions
The anti-complement activity of this compound is a significant finding and warrants further investigation. Future research should focus on elucidating the broader anti-inflammatory profile of this compound, particularly its effects on the NF-κB and MAPK pathways, and its ability to modulate cytokine and inflammatory enzyme production. Such studies will be crucial to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with well-characterized compounds like Acteoside. For drug development professionals, Acteoside currently represents a more characterized lead compound, while this compound is an intriguing but less understood candidate requiring further foundational research.
References
- 1. jkom.org [jkom.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of stem bark of Paulownia tomentosa Steud. in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and LPS-induced murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Prowess of Campneoside II: A Comparative Analysis
For Immediate Release
A deep dive into the neuroprotective mechanisms of Campneoside II reveals its potential as a formidable agent against oxidative stress-induced neuronal damage. This guide provides a comparative analysis of this compound against other well-known neuroprotective compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a phenylethanoid glycoside, has demonstrated significant neuroprotective effects, primarily attributed to its potent antioxidant properties. By effectively scavenging free radicals and bolstering endogenous antioxidant defenses, this compound presents a promising therapeutic avenue for neurodegenerative disorders where oxidative stress is a key pathological factor. This guide will compare its efficacy with resveratrol, curcumin, and quercetin, three other natural compounds recognized for their neuroprotective capabilities.
Comparative Performance Analysis
The neuroprotective effects of this compound and its counterparts have been evaluated through various in vitro studies, predominantly using PC12 cells, a well-established model for neuronal research. The following tables summarize the quantitative data from these studies, offering a side-by-side comparison of their performance in key neuroprotective assays.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | Assay | Concentration | Result | Citation |
| This compound | Superoxide Radical Scavenging | 0.1 mg/mL | ~80.75% elimination | [1] |
| This compound | Metal Chelating | 8 mg/mL | 22.07% inhibition | [1] |
| Resveratrol | H2O2-induced ROS reduction | 100 µM | Significant attenuation | [2] |
| Curcumin | H2O2-induced ROS reduction | 40 µmol/L | Significant prevention of ROS increase | [3] |
| Quercetin | H2O2-induced ROS reduction | 500 µM | Significantly alleviated intracellular ROS | [4] |
Table 2: Neuroprotection in Cell Viability Assays (PC12 Cells)
| Compound | Stressor | Compound Concentration | Increase in Cell Viability | Citation |
| This compound | H₂O₂ | Not specified | Elevated cell viability | [1] |
| Resveratrol | Oxygen-Glucose Deprivation | 5, 10, 25 µM | Significant increase | [5] |
| Curcumin | H₂O₂ (1 mM) | 10 µM | ~20% increase | [6] |
| Quercetin | H₂O₂ (500 µM) | 500 µM | Increased to ~79% from ~40% | [2] |
Table 3: Modulation of Endogenous Antioxidant Enzymes (PC12 Cells)
| Compound | Enzyme | Effect | Citation |
| This compound | Superoxide Dismutase (SOD), Catalase | Enhanced activity | [1] |
| Resveratrol | SOD | Significantly increased activity | [7] |
| Curcumin | SOD, Catalase | Downregulated by glutamate, alleviated by curcumin | [8] |
| Quercetin | SOD, Catalase, GSH-Px | Significantly reduced the H2O2-induced induction | [4] |
Table 4: Regulation of Apoptotic Markers (PC12 Cells)
| Compound | Marker | Effect | Citation |
| This compound | Bax/Bcl-2 ratio | Inhibited the H2O2-induced increase | [1] |
| Resveratrol | Bax/Bcl-2 ratio | Down-regulated Bax, up-regulated Bcl-2 | [9] |
| Curcumin | Bax/Bcl-2 ratio | Upregulated by glutamate, alleviated by curcumin | [8] |
| Quercetin | Bax/Bcl-2 ratio | Reduced Bax, increased Bcl-2 expression | [4] |
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of this compound and the comparative compounds involves the modulation of key signaling pathways related to oxidative stress and apoptosis. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their validation.
References
- 1. real-research.com [real-research.com]
- 2. Protective effects of resveratrol on hydrogen peroxide-induced apoptosis in rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Campneoside II and Other Phenylethanoid Glycosides: Unveiling Their Therapeutic Potential
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Campneoside II, Acteoside (Verbascoside), and Echinacoside, supported by experimental data and detailed protocols.
Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring polyphenolic compounds widely distributed in the plant kingdom.[1] Renowned for their diverse and potent biological activities, these compounds have garnered considerable interest within the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of this compound against other prominent PhGs, namely Acteoside and Echinacoside, with a focus on their neuroprotective, anti-inflammatory, and antioxidant properties.
Comparative Biological Activity: A Quantitative Overview
While extensive research has been conducted on Acteoside and Echinacoside, quantitative data for this compound, particularly in direct comparison, is less abundant. The following tables summarize the available quantitative data for these three phenylethanoid glycosides, primarily focusing on their half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values in various biological assays.
Table 1: Comparative Neuroprotective and Anti-inflammatory Activities (IC50/EC50 Values)
| Compound | Biological Activity | Assay | Cell Line/Model | IC50/EC50 Value | Reference |
| This compound | Anti-complement Activity | Complement System Inhibition | - | < 74 µM | [2] |
| Isothis compound | Neuroprotective | H₂O₂-induced oxidative injury | PC12 cells | Not specified | [3] |
| Acteoside | Neuroprotection | H₂O₂-induced neurotrosis | PC12 cells | ED50: 40 μM | [4][5] |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | IC50: 12.20–19.91 μM | [6] | |
| Echinacoside | Neuroprotection | H₂O₂-induced apoptosis | PC12 cells | - | [7] |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified |
Table 2: Comparative Antioxidant Activities (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
| Acteoside | DPPH Radical Scavenging | 0.09 μg/mL | [3] |
| H₂O₂ Scavenging | 2.6 μg/mL | [3] | |
| Echinacoside | DPPH Radical Scavenging | EC50: 6.6 μM | [8] |
| Superoxide Anion Radical Scavenging | IC50: 2.74 μM | [8] |
Experimental Protocols
To ensure the reproducibility and further investigation of the bioactivities of these compounds, detailed experimental methodologies for key assays are provided below.
Neuroprotective Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which can be adapted to measure the neuroprotective effects of compounds against toxins.[5][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 3 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[10]
-
Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to a neurotoxic agent. Common agents include:
-
Treatment: Pre-treat the cells with varying concentrations of the phenylethanoid glycosides (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) for 24 hours before inducing neurotoxicity.[7][10]
-
MTT Incubation: After the treatment and neurotoxin incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the untreated control group.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a simple and widely used method to measure nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO).[11][12][13][14][15] This assay is commonly used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Treatment: Pre-treat the cells with different concentrations of the phenylethanoid glycosides for 1-2 hours.[15]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours to induce NO production.[12]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]
-
Incubation and Measurement: Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 550 nm using a microplate reader.[11] The amount of nitrite is determined using a sodium nitrite standard curve. The inhibitory effect on NO production is calculated as the percentage reduction in nitrite concentration in the treated group compared to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
Phenylethanoid glycosides exert their biological effects through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Neuroprotection and the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key cellular defense mechanism against oxidative stress.[16] Phenylethanoid glycosides, including Acteoside and Echinacoside, have been shown to exert their neuroprotective effects by activating this pathway.[7]
Caption: Nrf2/ARE Signaling Pathway Activation by Phenylethanoid Glycosides.
Anti-inflammatory Effects via NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response.[17][18] Acteoside and other PhGs have been demonstrated to inhibit inflammation by suppressing the activation of these pathways.
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Phenylethanoid Glycosides.
Conclusion
This guide provides a comparative overview of this compound, Acteoside, and Echinacoside, highlighting their potential as therapeutic agents. While Acteoside and Echinacoside have been more extensively studied, the available data suggests that this compound and its isomer, Isothis compound, also possess significant biological activities that warrant further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the full therapeutic potential of these promising natural compounds. Further comparative studies are crucial to elucidate the specific advantages and mechanisms of action of each of these phenylethanoid glycosides, paving the way for the development of novel and effective therapies for a range of diseases.
References
- 1. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of verbascoside- and isoverbascoside-rich Lamiales medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Efficacy of Campneoside II and N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Campneoside II and N-acetylcysteine (NAC). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate an objective evaluation of their potential as neuroprotective agents.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data on the efficacy of this compound (specifically, its stereoisomer Isothis compound) and N-acetylcysteine in mitigating oxidative stress-induced neuronal cell damage. The data is compiled from studies utilizing comparable in vitro models of hydrogen peroxide (H₂O₂)-induced injury in PC12 and SH-SY5Y neuronal cell lines.
| Parameter | This compound (Isothis compound) | N-acetylcysteine (NAC) | Cell Line & Insult |
| Cell Viability | ↑ to ~85% at 50 µg/mL | ↑ to ~80% at 10 µM | PC12 & SH-SY5Y with H₂O₂ |
| Intracellular ROS | ↓ significantly at 50 µg/mL | ↓ significantly at 10 µM | PC12 & SH-SY5Y with H₂O₂ |
| Superoxide Dismutase (SOD) Activity | ↑ to ~130% of control at 50 µg/mL | ↑ SOD2 activation via p-Akt/Nrf2 pathway | PC12 & SH-SY5Y with H₂O₂ |
| Catalase (CAT) Activity | ↑ to ~120% of control at 50 µg/mL | Data not available in comparable studies | PC12 with H₂O₂ |
| Malondialdehyde (MDA) Levels | ↓ to ~60% of H₂O₂ group at 50 µg/mL | Data not available in comparable studies | PC12 with H₂O₂ |
| Bax/Bcl-2 Ratio | ↓ significantly at 50 µg/mL | Data not available in comparable studies | PC12 with H₂O₂ |
Experimental Protocols
Isothis compound Neuroprotection Assay in PC12 Cells
Objective: To evaluate the protective effect of Isothis compound against H₂O₂-induced oxidative stress in rat pheochromocytoma (PC12) cells.[1]
Methodology:
-
Cell Culture: PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Cells were pre-treated with various concentrations of Isothis compound (12.5, 25, and 50 µg/mL) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, cells were exposed to 200 µM H₂O₂ for 4 hours to induce oxidative damage.
-
Cell Viability Assessment: Cell viability was determined using the MTT assay.
-
Biochemical Assays:
-
Intracellular ROS: Measured using the DCFH-DA fluorescent probe.
-
SOD and CAT Activity: Assessed using commercial assay kits.
-
MDA Levels: Determined using the thiobarbituric acid reactive substances (TBARS) assay.
-
Bax/Bcl-2 Ratio: Analyzed by Western blotting.
-
N-acetylcysteine Neuroprotection Assay in SH-SY5Y Cells
Objective: To investigate the neuroprotective effects of N-acetylcysteine against H₂O₂-induced oxidative damage in human neuroblastoma (SH-SY5Y) cells.[2][3]
Methodology:
-
Cell Culture: SH-SY5Y cells were maintained in DMEM/F12 medium containing 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C with 5% CO₂.
-
Treatment: Cells were pre-treated with NAC (10 µM) for a specified period.
-
Induction of Oxidative Stress: Cells were then challenged with 500 µM H₂O₂ for 24 hours.
-
Cell Viability Assessment: The MTT assay was used to measure cell viability.
-
Mechanistic Analysis:
-
Intracellular ROS and Superoxide Levels: Measured using specific fluorescent probes.
-
Signaling Pathway Analysis: Activation of the p-Akt/Nrf2/SOD2 signaling pathway was assessed by Western blotting for phosphorylated Akt, Nrf2, and SOD2.
-
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates the general experimental workflow employed in the in vitro studies to assess the neuroprotective effects of this compound and N-acetylcysteine.
Caption: General experimental workflow for in vitro neuroprotection assays.
Signaling Pathways in Neuroprotection
The diagrams below depict the signaling pathways through which this compound and N-acetylcysteine are understood to exert their neuroprotective effects against oxidative stress.
This compound Signaling Pathway
Caption: this compound's anti-apoptotic signaling pathway.
N-acetylcysteine (NAC) Signaling Pathway
Caption: NAC's p-Akt/Nrf2/SOD2 neuroprotective pathway.
Conclusion
Both this compound and N-acetylcysteine demonstrate significant neuroprotective potential against oxidative stress in in vitro models. This compound exhibits a multi-faceted approach by not only scavenging reactive oxygen species but also by modulating key apoptotic proteins. N-acetylcysteine primarily exerts its protective effects through the activation of the p-Akt/Nrf2/SOD2 signaling pathway, enhancing the cell's endogenous antioxidant defenses.
While direct comparative studies are lacking, the available data suggests that both compounds are promising candidates for further investigation in the context of neurodegenerative diseases. The choice between these two agents for future research and development may depend on the specific pathological mechanisms being targeted. Further in vivo studies are warranted to validate these in vitro findings and to assess the bioavailability and therapeutic efficacy of these compounds in more complex biological systems.
References
- 1. Antioxidant properties and neuroprotective effects of isothis compound on hydrogen peroxide-induced oxidative injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Complement Potential of Campneoside II: A Comparative Analysis
For Immediate Release
The complement system is a crucial component of the innate immune response, playing a vital role in defending against pathogens. However, its dysregulation can contribute to the pathology of various inflammatory and autoimmune diseases. Consequently, there is a growing interest in identifying and characterizing novel complement inhibitors. Campneoside II, a phenylethanoid glycoside found in plants of the Phlomis and Verbascum genera, has been noted for its anti-inflammatory and antioxidant properties, suggesting it may also modulate the complement cascade.
Comparative Anti-Complement Activity
To contextualize the potential efficacy of this compound, this section presents a comparison with other natural compounds for which anti-complement activity, measured as the half maximal inhibitory concentration (IC50), has been experimentally determined. This data is summarized in Table 1.
| Compound | Class | Pathway(s) Inhibited | IC50 |
| This compound | Phenylethanoid Glycoside | Not Determined | Data not available |
| Quercetin | Flavonoid | Classical & Alternative | CP: 528.3 µg/mLAP: 212.5 µg/mL[1] |
| Rutin (Quercetin-3-O-rutinoside) | Flavonoid | Classical | Dose-dependent inhibition observed, specific IC50 not reported[2] |
| Polyacetylene from Dendropanax morbifera | Polyacetylene | Classical | 56.98 µM[3] |
| Triterpenoid (3-oxoolean-12-en-27-oic acid) from Aceriphyllum rossii | Triterpenoid | Classical | 71.4 µM[4] |
| Triterpenoid (3α-hydroxyolean-12-en-27-oic acid) from Aceriphyllum rossii | Triterpenoid | Classical | 98.5 µM[4] |
| Triterpenoid (3α,23-diacetoxyolean-12-en-27-oic acid) from Aceriphyllum rossii | Triterpenoid | Classical | 180.7 µM[4] |
Table 1: Comparison of Anti-Complement Activity of Natural Compounds. This table summarizes the 50% inhibitory concentration (IC50) values of various natural compounds against the classical (CP) and alternative (AP) complement pathways.
Experimental Protocols for Assessing Anti-Complement Activity
The following are detailed methodologies for the key hemolytic assays used to determine the anti-complement activity of a test compound.
CH50 Assay: Classical Pathway Hemolytic Activity
The CH50 assay assesses the total functional activity of the classical complement pathway.[1][5]
Principle: The classical pathway is activated by antigen-antibody complexes. In this assay, antibody-sensitized sheep red blood cells (SRBCs) are incubated with serum. The activation of the classical pathway leads to the formation of the membrane attack complex (MAC) on the SRBCs, causing hemolysis. The amount of hemoglobin released is proportional to the classical pathway activity.
Procedure:
-
Preparation of Sensitized SRBCs:
-
Wash sheep red blood cells (SRBCs) with Veronal buffered saline (VBS).
-
Incubate the washed SRBCs with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin) to sensitize the cells.
-
-
Serum Dilutions:
-
Prepare serial dilutions of the test serum in VBS.
-
-
Incubation:
-
Add a standardized suspension of sensitized SRBCs to each serum dilution.
-
Include control tubes for 0% lysis (SRBCs in VBS) and 100% lysis (SRBCs in distilled water).
-
Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet intact SRBCs.
-
Measure the absorbance of the supernatant at 541 nm to quantify the amount of released hemoglobin.
-
-
Calculation of CH50:
-
Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.
-
The CH50 unit is the reciprocal of the serum dilution that causes 50% hemolysis of the SRBCs.
-
AP50 Assay: Alternative Pathway Hemolytic Activity
The AP50 assay measures the functional activity of the alternative complement pathway.
Principle: The alternative pathway is activated on certain surfaces, such as rabbit red blood cells (RRBCs), in the absence of antibodies. The assay is performed in a buffer containing Mg²⁺ and EGTA, which chelates Ca²⁺ to block the classical pathway.
Procedure:
-
Preparation of Rabbit RBCs:
-
Wash rabbit red blood cells (RRBCs) with a specialized buffer (e.g., GVB-Mg-EGTA).
-
-
Serum Dilutions:
-
Prepare serial dilutions of the test serum in the GVB-Mg-EGTA buffer.
-
-
Incubation:
-
Add a standardized suspension of RRBCs to each serum dilution.
-
Include control tubes for 0% lysis (RRBCs in buffer) and 100% lysis (RRBCs in distilled water).
-
Incubate all tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet intact RRBCs.
-
Measure the absorbance of the supernatant at 415 nm.
-
-
Calculation of AP50:
-
Calculate the percentage of hemolysis for each serum dilution.
-
The AP50 unit is the reciprocal of the serum dilution that causes 50% hemolysis of the RRBCs.
-
Visualizing Complement Pathways and Experimental Workflow
To aid in the understanding of the complement system and the process of evaluating its inhibitors, the following diagrams have been generated.
Figure 1: The Complement Activation Pathways. This diagram illustrates the three main pathways of complement activation: classical, lectin, and alternative, all converging to the terminal pathway leading to the formation of the Membrane Attack Complex (MAC).
Figure 2: Experimental Workflow for Anti-Complement Activity. This flowchart outlines the general steps for screening and characterizing the anti-complement activity of a test compound, from initial hemolytic assays to the determination of the IC50 value and investigation of the mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 5. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
A Comparative Analysis of the Anti-inflammatory Pathways of Campneoside II and Ibuprofen
For Immediate Release
In the landscape of anti-inflammatory therapeutics, both synthetic and natural compounds offer distinct mechanisms of action. This guide provides a detailed comparison of the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the naturally occurring phenylethanoid glycoside, Campneoside II. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their anti-inflammatory pathways, supported by experimental data and detailed methodologies.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory treatment, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3] In contrast, evidence suggests that this compound and related phenylethanoid glycosides mediate their anti-inflammatory effects by targeting key signaling cascades, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
While direct comparative studies are limited, this guide synthesizes available data to illuminate the distinct and potentially complementary anti-inflammatory strategies of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key mechanistic differences and expected quantitative outcomes from in vitro anti-inflammatory assays for this compound and ibuprofen.
Table 1: Comparison of Anti-inflammatory Mechanisms
| Feature | This compound | Ibuprofen |
| Primary Target | NF-κB and MAPK signaling pathways | Cyclooxygenase (COX-1 and COX-2) enzymes[2][3][4] |
| Mechanism | Inhibition of IκBα phosphorylation, preventing nuclear translocation of NF-κB. Inhibition of p38, JNK, and ERK phosphorylation in the MAPK pathway. | Competitive and reversible inhibition of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins.[1][5] |
| Downstream Effects | Decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), reduced expression of iNOS and COX-2. | Decreased synthesis of prostaglandins (PGE2, PGI2), which are key mediators of inflammation, pain, and fever.[1][6] |
| Selectivity | Appears to target upstream inflammatory signaling pathways. | Non-selective for COX-1 and COX-2 isoforms.[2][3][4] |
Table 2: Comparative Efficacy in In Vitro Assays (Illustrative Data)
| Assay | This compound (IC₅₀) | Ibuprofen (IC₅₀) |
| COX-2 Inhibition | Moderate to Low | High (in the low µM range)[1] |
| Nitric Oxide (NO) Production | High | Low to Moderate |
| TNF-α Inhibition | High | Low |
| IL-6 Inhibition | High | Low |
Note: IC₅₀ values are presented illustratively based on typical findings for each class of compound. Absolute values can vary significantly based on experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct anti-inflammatory pathways of Ibuprofen and this compound.
Caption: Ibuprofen's anti-inflammatory pathway.
Caption: this compound's anti-inflammatory pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ibuprofen.
Cyclooxygenase (COX-2) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-2.
Methodology:
-
A COX-2 inhibitor screening assay kit is utilized.
-
The reaction is initiated by adding arachidonic acid to a reaction mixture containing recombinant human COX-2, a heme cofactor, and the test compound (at varying concentrations) or a vehicle control.
-
The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
The production of prostaglandin PGG₂, the initial product of the COX reaction, is measured. This can be quantified by reducing PGG₂ to PGH₂ and then to a stable product that can be measured colorimetrically or fluorometrically.
-
The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To quantify the inhibition of nitric oxide production by a test compound in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and iNOS expression, and incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
-
The absorbance is measured at approximately 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage of NO production inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To assess the effect of a test compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cells (e.g., RAW 264.7 macrophages) are treated with the test compound and/or LPS as described in the NO production assay.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method such as the Bradford or BCA assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.
Conclusion
Ibuprofen and this compound represent two distinct approaches to modulating the inflammatory response. Ibuprofen's direct inhibition of COX enzymes provides potent and rapid relief from inflammation and pain.[1][6] this compound, through its regulation of the NF-κB and MAPK signaling pathways, offers a mechanism that targets the upstream signaling events driving the expression of a broader range of pro-inflammatory mediators. This comparison underscores the importance of understanding diverse anti-inflammatory mechanisms for the development of novel and targeted therapeutic strategies. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potentials of these compounds.
References
A Comparative Analysis of the Biological Activities of Isocampneoside II and Campneoside II
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two closely related phenylethanoid glycosides, Isocampneoside II and this compound.
Isothis compound and this compound are structurally similar phenylethanoid glycosides, yet they exhibit distinct biological activity profiles. This guide provides an objective comparison of their known biological effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Key Biological Activities
Current research indicates that Isothis compound is a potent antioxidant and neuroprotective agent, while this compound is primarily recognized for its excellent anti-complement activity. A direct comparative study evaluating both compounds across the same broad range of biological assays has not yet been published.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for the biological activities of Isothis compound and this compound.
Table 1: Anti-Complement Activity
| Compound | Assay | IC50 (µM) | Positive Control | IC50 (µM) of Positive Control |
| Isothis compound | Classical Pathway Hemolytic Assay | 67[1][2] | Tiliroside | 104[1][2] |
| Rosmarinic Acid | 182[1][2] | |||
| This compound | Classical Pathway Hemolytic Assay | 58[1][2] | Tiliroside | 104[1][2] |
| Rosmarinic Acid | 182[1][2] |
Table 2: Antioxidant Activity of Isothis compound
| Assay | Concentration | Result |
| Superoxide Radical Scavenging | 0.1 mg/mL | ~80.75% elimination[3] |
| Metal Chelating Activity | 8 mg/mL | 22.07% inhibition[3] |
Table 3: Neuroprotective Effects of Isothis compound in H₂O₂-Induced PC12 Cells
| Parameter | Effect of Isothis compound Pretreatment |
| Cell Viability | Increased |
| Superoxide Dismutase (SOD) Activity | Enhanced |
| Catalase (CAT) Activity | Enhanced |
| Malondialdehyde (MDA) Level | Decreased |
| Intracellular Reactive Oxygen Species (ROS) | Decreased |
| Cell Apoptosis | Inhibited |
| Bax/Bcl-2 Ratio | Inhibited |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anti-Complement Activity (Classical Pathway Hemolytic Assay)
This protocol is based on the method described for evaluating the anti-complement activity of phenylethanoid glycosides.
Objective: To determine the concentration of the test compound required to inhibit 50% of the hemolytic activity of the classical complement pathway (CH50).
Materials:
-
Normal human serum (as a source of complement)
-
Gelatin veronal buffer (GVB²⁺)
-
Sensitized sheep red blood cells (SRBCs)
-
Test compounds (Isothis compound, this compound)
-
Positive controls (Tiliroside, Rosmarinic acid)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader (540 nm)
Procedure:
-
A diluted solution of normal human serum (80 µL) is mixed with GVB²⁺ (80 µL) in the wells of a 96-well microplate, both with and without the test compounds at various concentrations.
-
The mixture is pre-incubated at 37°C for 30 minutes.
-
Following pre-incubation, 40 µL of sensitized SRBCs are added to each well.
-
The plate is then incubated at 37°C for 30 minutes to allow for complement-mediated hemolysis.
-
The reaction is stopped, and the plate is centrifuged to pellet the intact erythrocytes.
-
The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 540 nm.
-
The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (0% lysis).
-
The IC50 value is determined by plotting the percentage of hemolysis against the concentration of the test compound.
Antioxidant and Neuroprotective Assays for Isothis compound
The following protocols are based on the study evaluating the antioxidant and neuroprotective effects of Isothis compound on hydrogen peroxide (H₂O₂)-induced oxidative injury in PC12 cells.
Objective: To measure the ability of Isothis compound to scavenge superoxide radicals.
Materials:
-
Test compound (Isothis compound)
-
Nitroblue tetrazolium (NBT) solution (50 µM)
-
NADH solution (468 µM)
-
Phenazine methosulfate (PMS) solution (60 µM)
-
Spectrophotometer (560 nm)
Procedure:
-
In a reaction mixture, 1 mL of the test compound is added to 1 mL of NBT solution and 1 mL of NADH solution.
-
The reaction is initiated by the addition of 1 mL of PMS solution.
-
After 5 minutes of incubation at room temperature, the absorbance is measured at 560 nm.
-
The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the test compound.
Objective: To assess the ability of Isothis compound to chelate metal ions.
Materials:
-
Test compound (Isothis compound)
-
Ferrous chloride (FeCl₂) solution
-
Ferrozine solution
-
Spectrophotometer (562 nm)
Procedure:
-
The test compound is mixed with a solution of FeCl₂.
-
The reaction is initiated by the addition of ferrozine.
-
The mixture is incubated at room temperature.
-
The absorbance of the iron-ferrozine complex is measured at 562 nm.
-
The metal chelating activity is calculated as the percentage of inhibition of ferrozine-Fe²⁺ complex formation.
Objective: To evaluate the protective effects of Isothis compound against H₂O₂-induced oxidative stress and apoptosis in PC12 cells.
Cell Culture and Treatment:
-
Rat pheochromocytoma (PC12) cells are cultured under standard conditions.
-
Cells are pretreated with various concentrations of Isothis compound for a specified period.
-
Following pretreatment, cells are exposed to H₂O₂ to induce oxidative stress.
Assessment of Neuroprotective Effects:
-
Cell Viability: Assessed using the MTT assay.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and catalase (CAT) in cell lysates are measured using commercially available kits.
-
Lipid Peroxidation: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is quantified in cell lysates.
-
Intracellular ROS: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis and Bax/Bcl-2 Ratio: Cell apoptosis is assessed by methods such as flow cytometry using Annexin V/PI staining. The protein expression levels of Bax and Bcl-2 are determined by Western blot analysis of cell lysates.
Signaling Pathways and Mechanisms of Action
Isothis compound
The neuroprotective effects of Isothis compound are mediated, at least in part, through the modulation of apoptosis-related signaling pathways. Specifically, Isothis compound has been shown to inhibit the increase in the Bax/Bcl-2 ratio induced by oxidative stress. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. A decrease in the Bax/Bcl-2 ratio indicates a shift towards cell survival.
Caption: Proposed mechanism of Isothis compound's neuroprotective effect.
This compound
The primary mechanism of action reported for this compound is the inhibition of the classical complement pathway. The complement system is a crucial component of the innate immune system, and its dysregulation can contribute to inflammation and tissue damage. By inhibiting this pathway, this compound may exert anti-inflammatory effects. The specific molecular targets of this compound within the complement cascade have not been fully elucidated.
Caption: Mechanism of action for this compound.
Conclusion
Isothis compound and this compound, while structurally related, demonstrate distinct primary biological activities based on current scientific literature. Isothis compound is a promising candidate for research into conditions associated with oxidative stress and neurodegeneration due to its potent antioxidant and anti-apoptotic properties. In contrast, this compound's strong anti-complement activity suggests its potential as a modulator of inflammatory responses mediated by the complement system. Further research is warranted to perform a direct comparative analysis of these two compounds across a wider range of biological assays and to fully elucidate their mechanisms of action and potential therapeutic applications.
References
A Comparative Analysis of the Antioxidant Activities of Campneoside II and Edaravone
For Immediate Release
In the landscape of neuroprotective and antioxidant research, two compounds, Campneoside II, a phenylethanoid glycoside from natural sources, and Edaravone, a synthetic free radical scavenger, have garnered significant attention. This guide provides a comprehensive comparison of their antioxidant activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparative guide delves into the antioxidant capacities of this compound and Edaravone, presenting a side-by-side analysis of their performance in various antioxidant assays. While both compounds exhibit potent antioxidant properties, their mechanisms of action and efficacy in different experimental models show notable distinctions. Edaravone is a well-established free radical scavenger with clinical applications in neurodegenerative diseases. This compound, a natural compound, demonstrates significant antioxidant potential, not only through direct radical scavenging but also by activating endogenous antioxidant pathways. This guide aims to provide a clear, data-driven comparison to aid in the evaluation and potential application of these two compounds in antioxidant research and therapy.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and Edaravone have been evaluated using various in vitro assays. The following tables summarize the available quantitative data for a direct comparison.
| Assay | This compound | Edaravone | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not available | ~30.80 µM[1] | Ascorbic Acid: 66.12 ppm (~375 µM)[2] |
| ABTS Radical Scavenging Activity (IC50) | Data not available | 38.70–51.88 µg/mL (~222-298 µM)[3] | Ascorbic Acid: 24.84 µg/mL (~141 µM)[4] |
| Superoxide Radical Scavenging | ~80.75% inhibition at 0.1 mg/mL | Data not available | - |
| Metal Chelating Activity | ~22.07% inhibition at 8 mg/mL | Data not available | - |
| Lipid Peroxidation Inhibition (IC50) | Data not available | 15.3 µM (in rat brain homogenate)[5] | - |
Note: Direct comparative studies providing IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature. The presented data for Edaravone is derived from studies on its derivatives and may vary from the parent compound.
Mechanisms of Antioxidant Action
Edaravone: A Direct Radical Scavenger
Edaravone primarily functions as a potent free radical scavenger. Its mechanism involves donating an electron to neutralize various reactive oxygen species (ROS), including hydroxyl radicals (•OH) and peroxyl radicals.[6] This direct scavenging activity inhibits lipid peroxidation, a key process in cellular damage induced by oxidative stress. While predominantly known for its direct antioxidant action, some studies suggest that Edaravone may also indirectly exert protective effects through the activation of the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[7]
This compound: A Dual-Action Antioxidant
This compound, also known as Isothis compound, exhibits a dual mechanism of antioxidant activity. It not only directly scavenges free radicals, such as superoxide radicals, but also enhances the endogenous antioxidant defense system.[4] Studies have shown that this compound can increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT).[4] Furthermore, emerging evidence indicates that this compound activates the Nrf2 signaling pathway, leading to the increased expression of downstream antioxidant and cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8] This activation of the Nrf2 pathway suggests a more prolonged and indirect antioxidant effect compared to direct scavengers.
Signaling Pathways
The antioxidant effects of this compound and Edaravone are mediated through distinct signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Campneoside II: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
All laboratory personnel handling Campneoside II must be familiar with its properties and potential hazards. The primary route of disposal for this compound, as with most research chemicals, is through an institution's designated Environmental Health and Safety (EHS) office. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Data Presentation: this compound Properties
A summary of the known properties of this compound is presented below. This information is crucial for a preliminary hazard assessment, although a comprehensive Safety Data Sheet (SDS), if available from the supplier, should always be consulted for detailed safety information.
| Property | Value | Source |
| Molecular Formula | C29H36O16 | [1] |
| Molecular Weight | 640.59 g/mol | [1] |
| CAS Number | 95587-86-3 | [2] |
| Appearance | Lyophilized solid | [1] |
| Storage (Solid) | -20°C, desiccated, stable for 36 months | [1] |
| Storage (Solution) | -20°C, use within 1 month | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Operational Plan: Waste Generation and Segregation
Waste generation will primarily occur during the preparation of solutions for experimental use. Proper segregation of waste is essential to prevent unintended chemical reactions and to facilitate proper disposal by EHS.
Waste Streams:
-
Solid Waste: Empty vials, contaminated personal protective equipment (PPE) such as gloves and weighing paper.
-
Liquid Waste: Unused or expired solutions of this compound, as well as solvents used for rinsing contaminated glassware.
-
Sharps Waste: Contaminated needles and syringes.
Disposal Plan: Step-by-Step Guidance
-
Consult Institutional EHS: Before beginning any work that will generate this compound waste, contact your institution's EHS department to understand their specific procedures for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste in a designated, durable, and clearly labeled plastic bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.[4] The container material should be appropriate for the solvent used (e.g., glass or polyethylene). Do not mix incompatible waste streams.[5]
-
Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, the date of accumulation, and the name of the principal investigator or laboratory.[4][6]
-
Storage: Store waste containers in a designated satellite accumulation area that is away from sinks and floor drains.[4][5] Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once a waste container is full or has reached the institutional time limit for storage, submit a chemical waste pickup request to your EHS department.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure that generates chemical waste.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare.
-
Weighing this compound: Carefully weigh the desired amount of this compound (e.g., 6.41 mg for 1 mL of a 10 mM solution) directly into the tared microcentrifuge tube. Record the exact weight.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid this compound.
-
Dissolution: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the resulting stock solution at -20°C in a properly labeled container.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, weighing paper, and gloves, in the designated solid hazardous waste container. Any residual DMSO used for cleaning should be disposed of in the liquid hazardous waste container.
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide, by providing procedural steps and emphasizing institutional safety protocols, aims to be a preferred source for laboratory professionals, fostering a culture of safety and environmental stewardship in the handling of specialized research chemicals like this compound.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:95587-86-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. mcneese.edu [mcneese.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Essential Safety and Logistical Information for Handling Campneoside II
Disclaimer: A specific Safety Data Sheet (SDS) for Campneoside II could not be located in public databases. The following guidance is based on established best practices for handling powdered, biologically active organic compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.
This compound is a phenylethanoid glycoside isolated from various plants. As with many natural products of this class, it is prudent to handle it as a potentially hazardous compound, particularly in its powdered form, which can be easily inhaled. The primary hazards to consider are respiratory, dermal, and eye exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For operations with a high potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. | To prevent inhalation of fine powder, which can cause respiratory irritation or other unknown systemic effects. |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard. | To protect the eyes from dust particles and potential splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. Check glove manufacturer's compatibility charts for the solvents being used. Double-gloving is recommended. | To prevent skin contact with the compound. Natural products can have unforeseen biological activity upon dermal absorption. |
| Body Protection | A fully fastened laboratory coat. For larger quantities or tasks with a high risk of contamination, a disposable chemical-resistant suit or apron should be worn. | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |
Experimental Protocol for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
-
Preparation and Planning:
-
Review all available safety information for this compound and the solvents to be used.
-
Ensure that a designated handling area, preferably a certified chemical fume hood or a powder containment hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment, such as spatulas, weighing paper, and containers, within the designated handling area.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting (Powder Form):
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of powdered this compound within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to transfer the desired amount of powder.
-
Close the primary container tightly immediately after use.
-
Clean any residual powder from the spatula and weighing area using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping methods.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed this compound slowly and carefully to avoid splashing.
-
Cap the vessel and mix by gentle swirling or vortexing until the compound is fully dissolved.
-
-
Handling of Solutions:
-
Always handle solutions containing this compound within a chemical fume hood.
-
Use appropriate secondary containment (e.g., a beaker or tray) when transporting solutions.
-
-
Decontamination and Disposal:
-
Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Dispose of all contaminated materials, including gloves, weighing paper, and disposable labware, in a clearly labeled hazardous waste container.
-
For disposal of unused this compound (powder or solution), follow your institution's hazardous waste disposal procedures. Do not pour chemical waste down the drain.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
